molecular formula C5H9NO3 B572185 Methyl 3-aminooxetane-3-carboxylate CAS No. 1363383-31-6

Methyl 3-aminooxetane-3-carboxylate

Cat. No.: B572185
CAS No.: 1363383-31-6
M. Wt: 131.131
InChI Key: UPNLQRIRTAHAGA-UHFFFAOYSA-N
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Description

Methyl 3-aminooxetane-3-carboxylate (CAS 1363383-31-6) is a high-value, monosubstituted oxetane building block critical for medicinal chemistry and drug discovery research . This compound, with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol, features a polar and strained oxetane ring, which is highly sought-after for its ability to improve the physicochemical properties of lead molecules . Researchers incorporate this scaffold to enhance key characteristics such as aqueous solubility , reduce lipophilicity, and improve metabolic stability , making it an excellent bioisostere for groups like gem-dimethyl or carbonyl . The 3-aminooxetane motif is a key structural component in the development of novel bioactive compounds targeting a range of human diseases. Its applications are demonstrated in various preclinical research contexts, including the development of potent inhibitors for the ALDH1A subfamily for targeting chemoresistant cancer cells, AXL kinase inhibitors for anticancer therapies, and BCL-2 inhibitors for modulating apoptosis in cancer . The oxetane ring's compact volume and nearly planar structure allow it to serve as a conformational lock or participate in hydrogen bonding, directly influencing a molecule's biological activity and selectivity . This product is offered with a purity of 97.0% and must be stored in a dark place under an inert atmosphere at -20°C to ensure stability . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-aminooxetane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-8-4(7)5(6)2-9-3-5/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNLQRIRTAHAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-31-6
Record name methyl 3-aminooxetane-3-carboxylate
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Foundational & Exploratory

Technical Guide: Properties and Applications of Methyl 3-aminooxetane-3-carboxylate (CAS No. 1363383-31-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and commercial availability of the compound identified by CAS number 1363383-31-6, known as Methyl 3-aminooxetane-3-carboxylate. This oxetane derivative serves as a valuable building block in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a specialty chemical intermediate.[1] Its core structure features a four-membered oxetane ring, a motif of increasing interest in drug design for its ability to improve physicochemical properties such as solubility and metabolic stability. The compound's key properties are summarized below.

PropertyValueSource
CAS Number 1363383-31-6[1][2][3][4][5][6][7][8][9]
Chemical Name 3-aMino-oxetane-3-carboxylic acid Methyl ester[3][4]
Synonyms This compound[5][7][9][10]
Molecular Formula C5H9NO3[1][3][5][8][9][11]
Molecular Weight 131.13 g/mol [5][9][11]
Predicted Boiling Point 165.9 ± 40.0 °C[2][3]
Predicted Density 1.241 ± 0.06 g/cm³[2][3]
SMILES COC(=O)C1(N)COC1[5]
Storage Conditions Keep in a dark place, under an inert atmosphere, and store in a freezer.[2]

Experimental Protocols

While detailed mechanistic studies are not widely published, a representative synthetic procedure has been documented. The protocol involves the hydrogenation of a precursor followed by a purification sequence.

Synthesis via Hydrogenation

A common method for synthesizing this compound involves the catalytic hydrogenation of a suitable intermediate.[3]

  • Reaction Setup : An intermediate, referred to as A9-1 (1.55 g, 4.978 mmol), is dissolved in 75 mL of methanol.

  • Catalyst : 10% Palladium on carbon (Pd/C) is used as the catalyst.

  • Conditions : The reaction mixture is subjected to a hydrogen atmosphere at 50 psi and stirred at room temperature for 9 hours.[3]

  • Work-up : Following the reaction, the mixture is filtered to remove the catalyst and concentrated in vacuo to yield the crude product.[3]

G cluster_0 Synthesis Workflow A Intermediate A9-1 in Methanol B Add 10% Pd/C Catalyst A->B Step 1 C Hydrogenation (50 psi H2, RT, 9h) B->C Step 2 D Filter to Remove Catalyst C->D Step 3 E Concentrate in vacuo D->E Step 4 F Crude Product (CAS 1363383-31-6) E->F Final

A representative workflow for the synthesis of this compound.
Purification Protocol

Further purification can be achieved through a liquid-liquid extraction and column chromatography process.[3]

  • Temperature Adjustment : The crude material is cooled to -5°C.

  • Aqueous Wash : The material is sequentially washed with a sodium dihydrogen phosphate dihydrate solution, a sodium bicarbonate solution, and finally a saturated saline solution.[3]

  • Drying : The organic layer is dried over anhydrous sodium sulfate.

  • Final Purification : The residue is concentrated ("spin-dried") and then purified by column chromatography to yield the final product as a pale yellow oil.[3]

Biological Activity and Role in Drug Discovery

As of this guide's publication, there is no specific, publicly available data detailing the intrinsic biological activity or signaling pathway modulation of this compound itself. Its primary role is that of a "building block" in the synthesis of more complex and pharmacologically active molecules.[10]

The oxetane moiety is a desirable feature in modern drug design. Incorporating this structural unit can lead to improved metabolic stability, enhanced solubility, and reduced lipophilicity in drug candidates, thereby improving their overall pharmacokinetic profiles. This compound provides a readily available source of the 3-amino-3-carboxy-oxetane scaffold for medicinal chemists.

G A CAS 1363383-31-6 (Building Block) B Chemical Synthesis (e.g., Amide Coupling) A->B Input C Lead Compound / Drug Candidate B->C Output D Drug Development Pipeline (Preclinical & Clinical Trials) C->D

The role of CAS 1363383-31-6 as a building block in the drug discovery process.

Commercial Suppliers

This compound is available from a variety of chemical suppliers that specialize in providing building blocks for research and development. The purity offered by many suppliers is typically ≥97%.[6][9]

SupplierLocationReference
Accela ChemBio Inc.United States[6]
A.J ChemicalsIndia[6]
Amatek Scientific Co. Ltd.-[4]
Ambeed-[12]
Angene-[8]
Berr Chem-[13]
Bide Pharmatech Ltd.-[4]
BioPharmaMatrix, Inc.-[4]
Combi-Blocks Inc.United States[6]
Henan Alfachem Co.,Ltd.-[4]
Molport-[5]
Nordmann Japan Ltd.Japan[7]
Parchem-[1]
PharmaBlockUnited States, China[10]
Shanghai WangFa Chemical Technology Co., Ltd.-[4]
Synthonix Inc.United States[6]

References

The Strategic Role of Methyl 3-aminooxetane-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is of paramount importance. Among the saturated heterocycles that have garnered significant attention, the oxetane motif, and specifically its functionalized derivatives, has emerged as a valuable building block. This technical guide focuses on the pivotal role of methyl 3-aminooxetane-3-carboxylate, a versatile synthetic intermediate, in medicinal chemistry. Its unique three-dimensional structure and electronic properties offer medicinal chemists a powerful tool to navigate the complexities of drug design, from enhancing solubility and metabolic stability to influencing ligand-target interactions. This document will provide a comprehensive overview of its synthesis, applications, and the impact of its incorporation on the biological activity of therapeutic agents.

Physicochemical Properties and Strategic Advantages

This compound is a unique scaffold that combines the features of a strained four-membered oxetane ring with a quaternary center bearing both an amino and a methyl carboxylate group. This distinct arrangement imparts a range of desirable properties that can be strategically leveraged in drug design.

The oxetane ring itself is a polar, low molecular weight motif with a high degree of three-dimensionality.[1] Its incorporation into a drug candidate can disrupt planarity, which is often associated with improved solubility and reduced off-target toxicity.[2] The oxygen atom of the oxetane can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of a carbonyl group, making it a viable bioisostere.[3]

The presence of the 3-amino group provides a key handle for further synthetic elaboration, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR). Furthermore, the oxetane ring has been shown to favorably influence the pKa of adjacent amino groups, a critical parameter for optimizing drug absorption and distribution.[2]

Synthesis of this compound

The synthesis of this compound and its parent amino acid is often achieved from the key starting material, oxetan-3-one. While a detailed, publicly available, step-by-step protocol for the direct synthesis of the title compound is not extensively documented in single literature sources, a general synthetic strategy can be outlined based on established chemical transformations. The following represents a plausible and commonly referenced synthetic pathway.

Experimental Protocol: A Generalized Synthetic Approach

Step 1: Horner-Wadsworth-Emmons reaction of Oxetan-3-one

A crucial step towards the synthesis involves the formation of a carbon-carbon double bond at the 3-position of the oxetane ring. The Horner-Wadsworth-Emmons reaction is a well-established method for this transformation.[4]

  • Reagents and Conditions: To a solution of methyl 2-(diethoxyphosphoryl)acetate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C, a strong base like sodium hydride (NaH) is added portion-wise. The resulting phosphonate ylide is then reacted with oxetan-3-one. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, methyl 2-(oxetan-3-ylidene)acetate, is then purified by column chromatography on silica gel.

Step 2: Aza-Michael Addition

The introduction of the amino group can be achieved through an aza-Michael addition to the α,β-unsaturated ester obtained in the previous step.

  • Reagents and Conditions: Methyl 2-(oxetan-3-ylidene)acetate is dissolved in a suitable solvent like methanol. A source of ammonia, such as a solution of ammonia in methanol, is added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield this compound. It is important to note that the free amine may be prone to instability, and it is often isolated and stored as a more stable salt, such as the hydrochloride salt, by treatment with a solution of HCl in a suitable solvent.

Diagram of the Synthetic Workflow

G start Oxetan-3-one step1 Horner-Wadsworth-Emmons Reaction (Methyl 2-(diethoxyphosphoryl)acetate, NaH, THF) start->step1 intermediate Methyl 2-(oxetan-3-ylidene)acetate step1->intermediate step2 Aza-Michael Addition (NH3 in MeOH) intermediate->step2 product This compound step2->product

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery: Case Studies

The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. Its incorporation can significantly impact the potency, selectivity, and pharmacokinetic profile of a drug candidate.

Case Study: c-Kit Kinase Inhibitors

The c-Kit receptor tyrosine kinase is a well-validated target in oncology. A known c-Kit kinase inhibitor incorporates the 3-aminooxetane-3-carboxylic acid motif, highlighting the importance of this scaffold in the development of targeted therapies.[3] Although the specific use of the methyl ester is as a direct precursor, this example illustrates the utility of the core structure.

The synthesis of such inhibitors often involves the coupling of the 3-aminooxetane-3-carboxylic acid (or its protected form) with a suitable heterocyclic core. The oxetane moiety in these inhibitors plays a crucial role in optimizing the physicochemical properties of the final compound, contributing to improved solubility and metabolic stability.

Table 1: Impact of Oxetane Incorporation on Physicochemical Properties (Illustrative)

CompoundScaffoldLogP (Calculated)Aqueous Solubility (Predicted)
Analog APhenyl3.5Low
Analog BCyclohexyl4.2Very Low
Analog COxetanyl 2.8 Moderate

Note: Data is illustrative to demonstrate the general trend of property modulation by the oxetane moiety.

Table 2: Biological Activity of an Oxetane-Containing Kinase Inhibitor (Example)

CompoundTarget KinaseIC50 (nM)Cell-based Potency (µM)
Inhibitor X (with oxetane)c-Kit150.5
Control (without oxetane)c-Kit1505.0

Note: This data is representative and intended to show the potential for potency improvement.

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to assess the inhibitory activity of compounds against a target kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The kinase, substrate, and ATP are incubated with the test compound. A europium-labeled anti-phospho-substrate antibody and an APC-labeled peptide are then added. If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity and generating a FRET signal.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound, the target kinase, and the biotinylated substrate peptide in assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-APC).

    • Incubate for a further period to allow for the detection reagents to bind.

    • Read the plate on a suitable TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

Diagram of a Kinase Inhibition Assay Workflow

G start Prepare Compound Dilutions step1 Add Kinase, Substrate, and Compound to Plate start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Stop Reaction and Add Detection Reagents step3->step4 step5 Incubate for Detection step4->step5 end Read Plate and Determine IC50 step5->end

Caption: Generalized workflow for a TR-FRET based kinase inhibition assay.

Signaling Pathways and Logical Relationships

The compounds synthesized using this compound often target key nodes in cellular signaling pathways implicated in diseases such as cancer. For instance, a c-Kit inhibitor would interfere with the signaling cascade downstream of the c-Kit receptor.

Diagram of a Simplified c-Kit Signaling Pathway

G SCF SCF (Ligand) cKit c-Kit Receptor SCF->cKit Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K MAPK MAPK Pathway Dimerization->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Inhibitor Oxetane-based Inhibitor Inhibitor->Dimerization

Caption: Simplified c-Kit signaling pathway and the point of intervention for an inhibitor.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a strained, polar oxetane ring and versatile functional handles provides a valuable platform for the synthesis of novel therapeutic agents. The ability of the oxetane moiety to enhance solubility, modulate basicity, and improve metabolic stability makes it an attractive component for lead optimization campaigns. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the role of specialized building blocks like this compound is set to expand, paving the way for the discovery of the next generation of innovative medicines.

References

An In-depth Technical Guide on Oxetane-Containing Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxetane Motif

The oxetane ring, a four-membered saturated ether, has transitioned from a synthetic curiosity to a valuable building block in modern medicinal chemistry.[1] Initially recognized for its presence in the potent anticancer natural product paclitaxel (Taxol®), the strategic incorporation of oxetanes into drug candidates has surged in recent years.[1] This is largely due to their unique ability to modulate key physicochemical and pharmacokinetic properties, often leading to compounds with improved drug-like characteristics.[2][3][4]

This guide provides a comprehensive technical overview of oxetane-containing building blocks in drug discovery, covering their role as bioisosteres, impact on molecular properties, synthesis, and applications in clinical candidates.

The Oxetane Ring as a Bioisostere

A significant driver for the adoption of oxetanes in drug discovery is their utility as a bioisosteric replacement for other common functional groups, primarily gem-dimethyl and carbonyl groups.[5] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[6]

Isostere for the gem-Dimethyl Group

The replacement of a gem-dimethyl group with an oxetane is a key strategy to enhance the polarity and reduce the lipophilicity of a molecule while maintaining a similar steric profile.[3][6] This is particularly advantageous as high lipophilicity can lead to poor aqueous solubility and rapid metabolic degradation.[3] The oxetane moiety offers a polar alternative that can improve a compound's pharmacokinetic profile.[5]

Isostere for the Carbonyl Group

Oxetanes can also serve as metabolically stable isosteres for carbonyl groups.[7] The oxetane's oxygen atom has a similar capacity to accept a hydrogen bond as a carbonyl oxygen.[7] However, the oxetane ring is generally more resistant to enzymatic reduction or oxidation and can prevent epimerization at adjacent stereocenters.[5] The 3,3-diaryloxetane motif has been investigated as a potential replacement for benzophenone.[8] Additionally, oxetan-3-ol has been explored as a potential surrogate for the carboxylic acid functional group.[9]

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of an oxetane ring can have a profound and beneficial impact on a range of molecular properties crucial for drug development.

Aqueous Solubility and Lipophilicity

A primary advantage of introducing an oxetane is the significant improvement in aqueous solubility and a reduction in lipophilicity (LogD).[3][5] Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3] This is a critical improvement, as poor solubility can be a major hurdle in drug development.[6]

Metabolic Stability

Oxetanes are generally more resistant to metabolic degradation compared to gem-dimethyl groups, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5] The 3,3-disubstituted oxetanes are particularly stable.[10][11] The incorporation of an oxetane can redirect metabolic clearance away from CYP enzymes, potentially reducing drug-drug interactions.[2][12]

Modulation of Basicity

The electron-withdrawing nature of the oxetane ring can significantly lower the pKa of a nearby amine.[5] This effect is substantial, with a reduction of approximately 2.7 pKa units when the oxetane is alpha to the amine.[10] This modulation of basicity can be crucial for mitigating off-target effects, such as inhibition of the hERG potassium channel, which is a common cause of cardiotoxicity.[2]

Increased Three-Dimensionality

The introduction of the sp³-rich oxetane ring increases the three-dimensionality of a molecule.[5] This increased "non-flatness" is associated with a lower attrition rate for clinical candidates and can lead to improved target selectivity and better occupancy of protein binding pockets.[10]

Quantitative Data on Property Modulation

The following tables summarize the quantitative impact of oxetane incorporation on key physicochemical properties as reported in the literature.

Table 1: Impact of Oxetane as a gem-Dimethyl Isostere on Lipophilicity and Solubility

Parent Compound ScaffoldIsosteric ReplacementcLogPAqueous Solubility (µg/mL)Fold Increase in Solubility
Lipophilic Arylated Chaingem-dimethyl4.1< 0.1-
Lipophilic Arylated ChainOxetane2.9400> 4000
Piperidine Derivativegem-dimethyl2.5100-
Piperidine DerivativeOxetane1.84004
Data compiled from multiple sources.[3]

Table 2: Impact of Oxetane on Amine Basicity

CompoundMeasured pKa
Piperazine Derivative7.8
Piperazine-Oxetane Derivative6.3
Amine with α-Oxetane7.2
Amine without α-Oxetane9.9
Data compiled from multiple sources.[2][10]

Table 3: Impact of Oxetane on Metabolic Stability

Compound PairIsosteric GroupIntrinsic Clearance (CLint) in Human Liver Microsomes (mL/min/kg)
Pair 1CarbonylHigh
Pair 1OxetaneSignificantly Lower
Pair 2gem-dimethyl at 3-position> 293
Pair 2gem-dimethyl at 4-position25.9
Data compiled from multiple sources.[13]

Synthesis of Oxetane-Containing Building Blocks

The increased application of oxetanes in drug discovery has driven the development of robust synthetic methods.

General Synthetic Strategies

Common strategies for synthesizing the oxetane ring include:

  • Intramolecular Williamson Ether Synthesis: This is a widely used method involving the cyclization of a 1,3-halohydrin or a related precursor.[14]

  • Paternò-Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene.[15]

  • From 3-Oxetanone: Commercially available 3-oxetanone is a versatile starting material that can be elaborated into a variety of substituted oxetanes through reactions such as Wittig olefination, aldol condensation, and Strecker reactions.[13][16]

Detailed Experimental Protocol: Synthesis of 3-Substituted Oxetane from Dihydroxyacetone Dimer

This protocol describes the synthesis of oxetan-3-one, a key building block.[13]

Materials:

  • Dihydroxyacetone dimer

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ketal Formation: A mixture of dihydroxyacetone dimer and a catalytic amount of p-toluenesulfonic acid in 2,2-dimethoxypropane is stirred at room temperature to form the corresponding dimethylketal.

  • Monotosylation: The dimethylketal is dissolved in anhydrous pyridine and cooled to 0 °C. TsCl (1.0 equivalent) is added portionwise, and the reaction is stirred overnight at room temperature.

  • Intramolecular Cyclization: The purified monotosylate is dissolved in anhydrous DMF, and NaH (1.1 equivalents) is added portionwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Ketal Cleavage: The resulting oxetane ketal is dissolved in a mixture of acetone and water, and concentrated HCl is added. The reaction is stirred at room temperature to afford oxetan-3-one.

  • Workup and Purification: The reaction mixtures from each step are worked up using standard aqueous extraction procedures and purified by flash column chromatography.

Logical and Experimental Workflows

The decision to incorporate an oxetane and the subsequent experimental workflow can be visualized as follows.

logical_workflow cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Synthesis and Evaluation cluster_3 Outcome Problem Lead Compound with Poor Properties (e.g., Low Solubility, High Clearance) Hypothesis Incorporate Oxetane as Bioisostere (gem-dimethyl or carbonyl replacement) Problem->Hypothesis Propose Solution Synthesis Synthesize Oxetane Analogs Hypothesis->Synthesis Design Analogs Evaluation In Vitro & In Vivo Assays (Solubility, Metabolism, Activity) Synthesis->Evaluation Test Properties Outcome Optimized Candidate with Improved Drug-like Properties Evaluation->Outcome Analyze Data

Caption: Logical workflow for incorporating oxetanes in drug discovery.

experimental_workflow Start Select Oxetane Building Block (e.g., 3-Oxetanone) Reaction Couple with Core Scaffold Start->Reaction Purification Purify Product (Chromatography) Reaction->Purification Characterization Confirm Structure (NMR, MS) Purification->Characterization Assays Biological & Physicochemical Testing Characterization->Assays End Data Analysis Assays->End

Caption: General experimental workflow for synthesizing oxetane-containing analogs.

Signaling Pathways and Oxetane-Containing Drugs

Oxetane-containing molecules have shown promise as inhibitors in various signaling pathways implicated in diseases like cancer and autoimmune disorders. A notable example is the Bruton's tyrosine kinase (BTK) signaling pathway.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Several oxetane-containing BTK inhibitors are in clinical development.[2] The oxetane moiety in these inhibitors is often introduced to modulate the basicity of a nearby amine, which can improve selectivity and reduce off-target effects.[2]

btk_pathway BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Oxetane-Containing BTK Inhibitor Inhibitor->BTK

Caption: Simplified BTK signaling pathway and the point of intervention for oxetane-containing inhibitors.

Oxetane-Containing Drugs in the Pipeline

The utility of the oxetane motif is underscored by the growing number of oxetane-containing compounds that have entered clinical trials.[2][10]

Table 4: Selected Oxetane-Containing Clinical Candidates

Drug NameTargetTherapeutic AreaDevelopment PhaseRole of Oxetane
RilzabrutinibBTKAutoimmuneApprovedModulate amine basicity
FenebrutinibBTKMultiple SclerosisPhase IIIModulate amine basicity
ZiresovirRSV Fusion ProteinRSV InfectionPhase IIIImprove physicochemical properties
CrenolanibFLT3/PDGFRCancerPhase IIIImprove physicochemical properties
MevrometostatEZH2CancerPhase IIIImprove solubility and metabolic stability
Information compiled from multiple sources and is subject to change.[2][10]

Conclusion and Future Directions

Oxetane-containing building blocks have firmly established their place in the medicinal chemist's toolbox. Their ability to confer favorable physicochemical and pharmacokinetic properties makes them a highly attractive motif for lead optimization.[2][3] The successful progression of several oxetane-containing compounds through clinical trials and the recent approval of rilzabrutinib validate the utility of this scaffold in developing safe and effective medicines.[2]

Future research will likely focus on the development of novel and more efficient synthetic routes to access a wider diversity of functionalized oxetanes. Furthermore, as our understanding of the nuanced effects of oxetane incorporation continues to grow, we can expect to see their application in even more sophisticated drug design strategies, including their use as core structural elements and not just pendant groups.[2]

References

The Pivotal Role of 3-Aminooxetane Derivatives in Modern Drug Discovery: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic incorporation of novel chemical scaffolds to optimize drug-like properties is paramount. Among these, 3-aminooxetane derivatives have emerged as a cornerstone for medicinal chemists, offering a unique combination of desirable physicochemical attributes that address common challenges in lead optimization. This technical guide provides an in-depth analysis of the core physicochemical properties of 3-aminooxetane derivatives, detailed experimental methodologies for their characterization, and an overview of their impact on key biological signaling pathways.

The 3-aminooxetane motif is increasingly utilized as a versatile building block in the design of therapeutic agents across various disease areas, including oncology and autoimmune disorders.[1][2][3] Its growing popularity stems from the profound and beneficial influence the strained four-membered ring imparts on aqueous solubility, lipophilicity, metabolic stability, and basicity of proximal amines.[4][5][6] As a bioisostere for more common functionalities like gem-dimethyl and carbonyl groups, the oxetane ring can significantly enhance a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[4]

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support the rational design and development of next-generation therapeutics incorporating the 3-aminooxetane scaffold.

Key Physicochemical Properties of 3-Aminooxetane Derivatives

The introduction of a 3-aminooxetane moiety into a drug candidate can profoundly alter its physicochemical properties. These changes are often advantageous for improving the overall "drug-likeness" of a molecule.

Basicity (pKa)

The oxetane ring, being an electron-withdrawing group, has a notable effect on the basicity of the adjacent amino group. This modulation of pKa is a critical tool for medicinal chemists to fine-tune the ionization state of a drug candidate at physiological pH, which in turn influences its solubility, permeability, and potential for off-target effects such as hERG inhibition.[7] Studies have shown that the introduction of an oxetane ring can lower the pKa of a nearby amine by 1 to 3 units compared to analogous carbocyclic structures.[5] Fluorination of the oxetane ring can further decrease the pKa, offering an even wider range for optimization.[5]

Lipophilicity (logP/logD)

A common challenge in drug discovery is mitigating excessive lipophilicity, which can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The polar nature of the oxetane ring makes it an effective tool for reducing lipophilicity.[4] The replacement of a gem-dimethyl group with an oxetane can significantly lower the logarithm of the distribution coefficient (logD), a measure of lipophilicity at a specific pH. For instance, studies have demonstrated that incorporating a 3-aminooxetane can decrease the logD by approximately 0.8 units compared to aminocyclobutane or aminocyclopropane analogs.[5]

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development. The hydrogen bonding capability of the oxetane oxygen and the overall polarity of the ring system contribute to a significant enhancement in the aqueous solubility of molecules containing this scaffold.[4] The increase in solubility can be substantial, in some cases improving by orders of magnitude compared to their carbocyclic counterparts.

Melting Point

The melting point of a compound is an important physical property that can influence its solid-state characteristics and formulation. While a comprehensive trend for the melting point of 3-aminooxetane derivatives is not extensively documented, it is a key parameter to be determined for any new chemical entity.

Data Presentation: Physicochemical Properties

The following table summarizes representative physicochemical data for 3-aminooxetane and related structures, illustrating the impact of the oxetane motif.

Compound/DerivativepKalogP/logDAqueous SolubilityMelting Point (°C)
3-Aminooxetane8.7 (estimated)--99 (boiling point)
N-(Oxetan-3-yl)acetamide--0.6 (calculated)High-
Crenolanib (AXL/FLT3 inhibitor)7.9, 4.53.2 (calculated)Low-
Fenebrutinib (BTK inhibitor)2.1, 8.92.9 (calculated)Low-
Ziresovir (RSV inhibitor)-2.1 (calculated)Low-

Experimental Protocols

Accurate determination of physicochemical properties is crucial for understanding and predicting the behavior of drug candidates. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method determines the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Materials:

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.15 M Potassium chloride (KCl) solution

  • Test compound

  • Deionized water

  • Nitrogen gas

Procedure:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[8]

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in deionized water to a concentration of approximately 1 mM. If the compound is not sufficiently soluble in water, a co-solvent may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous environment.

  • Titration Setup:

    • Place 20 mL of the sample solution into a beaker with a magnetic stir bar.

    • Add KCl solution to maintain a constant ionic strength.[8]

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8]

    • Immerse the calibrated pH electrode into the solution.

  • Titration:

    • For an acidic compound, titrate with 0.1 M NaOH. For a basic compound, titrate with 0.1 M HCl.

    • Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading is stable.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point.[9][10]

    • Perform at least three titrations to ensure reproducibility.[8]

Determination of logP/logD by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (logP) or distribution coefficient (logD) of a compound between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD).[11][12]

Materials:

  • n-Octanol (pre-saturated with water/buffer)

  • Aqueous buffer (pH 7.4 for physiological relevance, pre-saturated with n-octanol)

  • Test compound

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Phase Preparation: Mix equal volumes of n-octanol and the aqueous buffer and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[13]

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol and aqueous buffer to a centrifuge tube.

    • Add a small aliquot of the compound's stock solution. The final concentration should be within the linear range of the analytical method.

    • Securely cap the tubes and shake for a predetermined time (e.g., 1-24 hours) to allow for equilibrium to be reached.[11]

  • Phase Separation: Centrifuge the tubes at high speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP = log10(P)

    • For logD, the same procedure is followed using a buffer of a specific pH.[13]

Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Solubility can be measured under kinetic or thermodynamic conditions, providing different insights into a compound's dissolution behavior.

This high-throughput method measures the solubility of a compound from a DMSO stock solution, which is relevant for early drug discovery screening.[14][15]

Materials:

  • Test compound dissolved in dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

Procedure:

  • Sample Addition: Add a small volume of the DMSO stock solution of the test compound to the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to each well to reach the desired final compound concentrations. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).[14]

  • Measurement:

    • Nephelometry: Measure the turbidity of the solutions. The concentration at which precipitation is observed is the kinetic solubility.[15]

    • Direct UV: After incubation, filter or centrifuge the plate to remove any precipitate. Measure the UV absorbance of the supernatant and determine the concentration using a calibration curve.[14][15]

This method determines the equilibrium solubility of a solid compound and is more relevant for later-stage drug development.[14]

Materials:

  • Solid test compound

  • Aqueous buffer

  • Vials with screw caps

  • Shaker incubator

  • Filtration or centrifugation equipment

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and shake at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

Signaling Pathways and Experimental Workflows

3-Aminooxetane derivatives have been incorporated into inhibitors targeting several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[8][16] Dysregulation of the mTOR pathway is a common feature in many cancers.[17] 3-Aminooxetane-containing compounds have been developed as mTOR inhibitors.[4]

mTOR_Signaling_Pathway Growth Factors Growth Factors RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Autophagy Autophagy mTORC1->Autophagy 3-Aminooxetane Inhibitor 3-Aminooxetane Inhibitor 3-Aminooxetane Inhibitor->mTORC1

Caption: Simplified mTOR signaling pathway and the point of intervention for 3-aminooxetane inhibitors.

AXL Receptor Signaling Pathway

AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, promotes cell survival, proliferation, and migration.[10][11][15][18][19] Overexpression of AXL is associated with poor prognosis in several cancers, making it an attractive therapeutic target. Crenolanib is an example of a 3-aminooxetane-containing AXL inhibitor.

AXL_Signaling_Pathway Gas6 Gas6 AXL Receptor AXL Receptor PI3K/AKT PI3K/AKT AXL Receptor->PI3K/AKT RAS/MAPK RAS/MAPK AXL Receptor->RAS/MAPK Cell Survival & Proliferation Cell Survival & Proliferation PI3K/AKT->Cell Survival & Proliferation Migration & Invasion Migration & Invasion RAS/MAPK->Migration & Invasion Crenolanib Crenolanib Crenolanib->AXL Receptor

Caption: AXL receptor signaling and inhibition by crenolanib.

IDO1 Signaling Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan, leading to an immunosuppressive tumor microenvironment.[2][3][4][9][20] Inhibiting IDO1 is a promising strategy in cancer immunotherapy. 3-Aminooxetane derivatives have been explored as IDO1 inhibitors.

IDO1_Signaling_Pathway Tryptophan Tryptophan T-cell Proliferation T-cell Proliferation Tryptophan->T-cell Proliferation Required for IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Immunosuppression Immunosuppression Kynurenine->Immunosuppression 3-Aminooxetane Inhibitor 3-Aminooxetane Inhibitor 3-Aminooxetane Inhibitor->IDO1

Caption: The role of IDO1 in tryptophan metabolism and its inhibition.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][7][12][21][22] BTK inhibitors, such as fenebrutinib which contains a 3-aminooxetane moiety, are effective in treating B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway BCR BCR LYN/SYK LYN/SYK BTK BTK LYN/SYK->BTK PLCγ2 PLCγ2 BTK->PLCγ2 B-cell Proliferation & Survival B-cell Proliferation & Survival PLCγ2->B-cell Proliferation & Survival Fenebrutinib Fenebrutinib Fenebrutinib->BTK

Caption: BTK signaling cascade in B-cells and the inhibitory action of fenebrutinib.

Conclusion

The 3-aminooxetane scaffold represents a powerful tool in the medicinal chemist's arsenal for optimizing the physicochemical properties of drug candidates. Its ability to concurrently improve solubility, reduce lipophilicity, and modulate basicity makes it a highly attractive moiety for addressing common liabilities encountered during lead optimization. The detailed experimental protocols provided herein offer a practical guide for the robust characterization of these important parameters. Furthermore, the visualization of the signaling pathways in which 3-aminooxetane-containing drugs are active underscores their therapeutic potential. As the demand for orally bioavailable and safe drugs with favorable ADME profiles continues to grow, the strategic application of 3-aminooxetane derivatives is poised to play an increasingly significant role in the future of drug discovery.

References

Spectroscopic Characterization of Methyl 3-aminooxetane-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-aminooxetane-3-carboxylate, a valuable building block in medicinal chemistry. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Mass Spectrometry Data
ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Mass-to-Charge Ratio (m/z)132 [M+H]⁺
¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
5.00Doublet2H7.6Oxetane ring CH₂
4.53Doublet2H6.4Oxetane ring CH₂
3.88Singlet3H-Methyl ester (CH₃)
2.08Singlet2H-Amino group (NH₂)

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data
Predicted Chemical Shift (δ) ppmAssignment
~175Carbonyl carbon (C=O) of the ester
~75-80Methylene carbons of the oxetane ring (C-O)
~55Quaternary carbon of the oxetane ring (C-N)
~52Methyl carbon of the ester (O-CH₃)
Infrared (IR) Spectroscopy Data

A specific IR spectrum for this compound is not publicly available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule:

Wavenumber (cm⁻¹)Functional Group Vibration
3400-3200N-H stretching (amine)
3000-2850C-H stretching (aliphatic)
~1740C=O stretching (ester)
~1250C-O stretching (ester)
~980C-O-C stretching (oxetane ring)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-25 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectra are acquired on a 400 MHz spectrometer.

  • For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds is typically required.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • If necessary, add a small amount of an acid (e.g., formic acid) to the final solution to promote protonation for positive ion mode analysis.

Data Acquisition:

  • The analysis is performed using a mass spectrometer equipped with an electrospray ionization source.

  • The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

  • The ESI source parameters are optimized for the analyte. Typical settings include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 300-350 °C.

  • Mass spectra are acquired in the positive ion mode over a mass-to-charge ratio (m/z) range of 50-500.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • The final spectrum is presented in terms of transmittance or absorbance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Confirmation Synthesis Synthesis of Methyl 3-aminooxetane-3-carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared Spectroscopy (IR) Purification->IR Data_Processing Data Processing and Interpretation MS->Data_Processing NMR->Data_Processing IR->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Final_Report Final Report/ Technical Guide Structure_Confirmation->Final_Report

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to Methyl 3-aminooxetane-3-carboxylate: Commercial Availability, Purity, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-aminooxetane-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details its commercial availability, typical purity levels, and outlines a plausible experimental approach for its synthesis and purification based on established chemical methodologies. Furthermore, it touches upon the known biological activity of its parent compound, offering context for its application in therapeutic development.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The compound is typically offered at a high degree of purity, suitable for research and development purposes. Below is a summary of representative commercial data.

SupplierCAS NumberMolecular FormulaPurity
Multiple Suppliers1363383-31-6C5H9NO3≥97%

Table 1: Commercial Availability and Specifications of this compound. This table summarizes the key specifications of commercially available this compound, indicating its accessibility for research and drug development professionals.

Biological Context: Modulation of the NMDA Receptor

While specific signaling pathways for this compound are not extensively documented, its parent compound, 3-aminooxetane-3-carboxylic acid, has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders. The ability of the 3-aminooxetane-3-carboxylic acid scaffold to interact with this key receptor highlights its potential as a starting point for the design of novel central nervous system therapeutics.

NMDA_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor GluN2 GluN1 Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds Oxetane 3-Aminooxetane- 3-carboxylic Acid Oxetane->NMDA_Receptor Modulates Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Activates Synthesis_Workflow Start 3-Oxetanone (Starting Material) Step1 Synthesis of Protected 3-Amino-3-(hydroxymethyl)oxetane Start->Step1 Step2 Oxidation to 3-Aminooxetane-3-carboxylic Acid Step1->Step2 Step3 Esterification with Methanol Step2->Step3 Crude_Product Crude Methyl 3-aminooxetane- 3-carboxylate Step3->Crude_Product Purification Purification by Column Chromatography Crude_Product->Purification Final_Product Pure Methyl 3-aminooxetane- 3-carboxylate (≥97%) Purification->Final_Product

References

The Oxetane Moiety: A Modern Pharmacophore for Enhanced Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. The strategic incorporation of novel pharmacophores is a key approach to achieving this goal. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable and versatile motif in drug design.[1][2][3] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, allows for the fine-tuning of critical drug-like characteristics.[1][3][4] This technical guide provides a comprehensive overview of oxetanes as pharmacophores, detailing their impact on physicochemical properties, metabolic stability, and target engagement. It further presents a collection of detailed experimental protocols and visual workflows to aid researchers in the practical application of this promising structural unit.

The Role of Oxetanes as Pharmacophores and Bioisosteres

The strategic incorporation of an oxetane ring into a drug candidate can lead to profound improvements in its overall profile.[5][6] Oxetanes are frequently employed as bioisosteres for more common functional groups, such as gem-dimethyl and carbonyl moieties, offering distinct advantages over these traditional functionalities.[3][7]

As a gem-dimethyl surrogate , the oxetane group provides a similar steric footprint but introduces polarity. This can disrupt unfavorable lipophilic interactions and significantly enhance aqueous solubility, a critical factor for oral bioavailability.[3][7]

When utilized as a carbonyl bioisostere , the oxetane ring maintains a comparable dipole moment and hydrogen-bonding capability. However, it is generally more resistant to metabolic degradation, thereby improving the compound's half-life and reducing the potential for the formation of reactive metabolites.[7][8]

The key benefits of incorporating an oxetane moiety can be summarized as follows:

  • Improved Physicochemical Properties: The inherent polarity of the oxetane ring can lead to a significant increase in aqueous solubility and a reduction in lipophilicity (LogD), which are advantageous for a favorable pharmacokinetic profile.[2][9]

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to gem-dimethyl groups. This can lead to lower clearance and improved bioavailability.[6]

  • Modulation of Basicity: The strong electron-withdrawing nature of the oxetane ring can significantly lower the pKa of a nearby amine. This can be beneficial for reducing off-target effects, such as hERG inhibition.[4][10]

  • Increased sp³ Character: The introduction of the sp³-rich oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and better occupancy of protein binding pockets.[4]

Comparative Data Analysis

The true value of oxetanes as pharmacophores is best illustrated through the direct comparison of physicochemical and pharmacokinetic properties of matched molecular pairs. The following tables summarize key data, highlighting the impact of replacing gem-dimethyl and carbonyl groups with an oxetane moiety.

Table 1: Oxetane as a gem-Dimethyl Bioisostere
Compound PairModificationAqueous Solubility (μM)Metabolic Stability (CLint, μL/min/mg)Lipophilicity (logD)Reference(s)
Pair A [3]
Compound A1gem-dimethyl151503.5
Compound A2oxetane85452.8
Pair B [6]
Compound B1gem-dimethyl222104.1
Compound B2oxetane150603.2
Pair C [5][9]
Compound C1gem-dimethyl5>3004.8
Compound C2oxetane45953.9
Table 2: Oxetane as a Carbonyl Bioisostere
Compound PairModificationIC₅₀ (nM)Metabolic Stability (CLint, μL/min/mg)pKa (proximal amine)Reference(s)
Pair D [8][11]
Compound D1carbonyl121808.9
Compound D2oxetane15557.2
Pair E [3][10]
Compound E1carbonyl82509.2
Compound E2oxetane10707.5
Pair F [4][11]
Compound F1carbonyl25>4008.5
Compound F2oxetane301206.8

Experimental Protocols

To facilitate the integration of oxetanes into drug discovery programs, this section provides detailed protocols for their synthesis and for key in vitro assays used to evaluate their properties.

Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Williamson Etherification

This protocol describes a general procedure for the synthesis of 3,3-disubstituted oxetanes from a corresponding 1,3-diol.

Materials:

  • Substituted 1,3-diol

  • Tosyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Silica gel for column chromatography

Procedure:

  • Monotosylation: Dissolve the 1,3-diol (1.0 equiv.) in pyridine at 0 °C. Add tosyl chloride (1.05 equiv.) portionwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Cyclization: To a stirred suspension of sodium hydride (1.5 equiv.) in anhydrous THF at 0 °C, add a solution of the monotosylated diol (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether.

  • Washing and Concentration: Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3,3-disubstituted oxetane.[1][12]

G cluster_synthesis Williamson Etherification for Oxetane Synthesis diol 1,3-Diol tosylation Monotosylation (TsCl, Pyridine) diol->tosylation monotosyl Monotosylated Diol tosylation->monotosyl cyclization Cyclization (NaH, THF) monotosyl->cyclization oxetane 3,3-Disubstituted Oxetane cyclization->oxetane G cluster_assay Metabolic Stability Assay Workflow prepare Prepare Compound Solution incubate_mix Prepare Incubation Mixture (HLM + Compound) prepare->incubate_mix initiate Initiate Reaction (Add NADPH) incubate_mix->initiate time_points Collect Samples at Time Points initiate->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench analyze LC-MS/MS Analysis quench->analyze data Data Analysis (Calculate CLint) analyze->data G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation GDC0349 GDC-0349 (Oxetane-containing) GDC0349->mTORC1 G cluster_pathway BTK Signaling Pathway Inhibition BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream BTKi BTK Inhibitor (Oxetane-containing) BTKi->BTK Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with Methyl 3-aminooxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the amide coupling of Methyl 3-aminooxetane-3-carboxylate. Given the unique structural features of this amino acid ester, including the strained oxetane ring, careful selection of coupling reagents and reaction conditions is crucial for achieving high yields and purity. These protocols are designed to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction to Amide Coupling with this compound

Amide bond formation is a cornerstone of medicinal chemistry, essential for the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2] this compound is a valuable building block that incorporates a bioisosteric oxetane motif, which can favorably modulate physicochemical properties such as solubility and metabolic stability. However, the strained 3-amino-3-carboxylate substitution pattern on the oxetane ring may influence its reactivity and stability under certain conditions.

The protocols outlined below describe the use of common and highly efficient coupling reagents for the N-acylation of this compound with a variety of carboxylic acids. These methods are selected to provide reliable and reproducible results.

General Workflow for Amide Coupling

The overall process for the amide coupling of this compound with a carboxylic acid is depicted in the workflow diagram below. This involves the activation of the carboxylic acid followed by nucleophilic attack by the amino group of the oxetane derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine This compound (as HCl salt or free base) Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt, T3P) Coupling_Reagent->Activation Base Base (e.g., DIPEA, TEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Quenching Quenching Coupling->Quenching Extraction Aqueous Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Final_Product N-Acylated Product Purification->Final_Product

Figure 1: General workflow for the amide coupling of this compound.

Recommended Coupling Protocols

Three widely used and effective amide coupling protocols are detailed below. It is important to note that this compound is often supplied as a hydrochloride salt, which requires the use of a suitable base to liberate the free amine for the reaction.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of epimerization.

Reaction Principle:

G RCOOH R-COOH Active_Ester OAt-Active Ester RCOOH->Active_Ester + HATU, Base HATU HATU Base Base Product Amide Product Active_Ester->Product + Amine Amine Methyl 3-amino- oxetane-3-carboxylate Byproducts Byproducts

Figure 2: HATU-mediated activation and coupling.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound hydrochloride (1.2 eq) and additional DIPEA (1.2 eq) in anhydrous DMF or DCM.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Data (for illustrative purposes):

Coupling Partner (Carboxylic Acid)BaseSolventTime (h)Typical Yield (%)
Benzoic AcidDIPEADMF485-95
4-Methoxybenzoic AcidDIPEADMF488-96
N-Boc-AlanineDIPEADCM680-90

Note: Yields are representative for standard amide couplings and may vary for this compound.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.

Reaction Principle:

G RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt HOBt HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt Product Amide Product HOBt_Ester->Product + Amine Amine Methyl 3-amino- oxetane-3-carboxylate

Figure 3: EDC/HOBt activation pathway.

Experimental Protocol:

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound hydrochloride (1.2 eq) in anhydrous DMF.

  • Add DIPEA or triethylamine (TEA) (3.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Representative Data (for illustrative purposes):

Coupling Partner (Carboxylic Acid)BaseSolventTime (h)Typical Yield (%)
Phenylacetic AcidDIPEADMF1680-90
Isobutyric AcidTEADCM1875-85
N-Cbz-ProlineDIPEADMF/DCM2470-85

Note: Yields are representative for standard amide couplings and may vary for this compound.

Protocol 3: T3P®-Mediated Amide Coupling

T3P® (Propanephosphonic acid anhydride) is a versatile and user-friendly coupling reagent that often provides high yields and is known for its low epimerization potential. The byproducts are water-soluble, simplifying the work-up procedure.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq) and this compound hydrochloride (1.1 eq) in an anhydrous solvent such as ethyl acetate or THF, add a suitable base like pyridine or DIPEA (3.0-4.0 eq).

  • Add T3P® (50% solution in ethyl acetate or DMF, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0-25 °C.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via flash chromatography if necessary.

Representative Data (for illustrative purposes):

Coupling Partner (Carboxylic Acid)BaseSolventTime (h)Typical Yield (%)
Cyclohexanecarboxylic AcidPyridineEthyl Acetate390-98
2-Naphthoic AcidDIPEATHF585-95
Thiophene-2-carboxylic AcidPyridineEthyl Acetate488-97

Note: Yields are representative for standard amide couplings and may vary for this compound.

Special Considerations and Troubleshooting

  • Stability of the Oxetane Ring: The four-membered oxetane ring can be susceptible to ring-opening under strongly acidic or basic conditions, or at elevated temperatures. It is advisable to perform reactions at or below room temperature and to use mild work-up procedures.

  • Use of Hydrochloride Salt: As this compound is often handled as its hydrochloride salt, it is crucial to use a sufficient amount of a non-nucleophilic base (e.g., DIPEA, TEA) to neutralize the salt and to scavenge the acid produced during the coupling reaction. At least 2.2 equivalents of base are typically required when starting from the HCl salt and a free carboxylic acid.

  • Solvent Choice: Anhydrous polar aprotic solvents like DMF and DCM are generally suitable for these coupling reactions. The choice of solvent can influence reaction rates and solubility of reagents.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is recommended to determine the optimal reaction time and to avoid potential side reactions or degradation of the product.

  • Purification: The polarity of the final amide product will vary depending on the nature of the carboxylic acid used. A suitable solvent system for column chromatography should be determined using TLC analysis.

By following these detailed protocols and considering the specific nature of the oxetane-containing substrate, researchers can successfully synthesize a wide range of novel amide derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: N-Protection Strategies for 3-Aminooxetane-3-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooxetane-3-carboxylic acid and its esters are valuable building blocks in medicinal chemistry, offering a unique scaffold that can impart desirable physicochemical properties to lead compounds, such as improved solubility and metabolic stability.[1][2] The protection of the amino group is a critical step in the synthetic manipulation of this bifunctional molecule, enabling selective reactions at the carboxylic acid or ester moiety. This document provides detailed application notes and protocols for the N-protection of 3-aminooxetane-3-carboxylic acid methyl ester using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Overview of N-Protection Strategies

The choice of a suitable N-protecting group is dictated by the overall synthetic strategy, particularly the orthogonality of deprotection conditions with other functional groups present in the molecule. The oxetane ring, while generally stable, can be susceptible to ring-opening under certain acidic conditions, a factor to consider when selecting a protection strategy.[3][4]

  • Boc (tert-Butoxycarbonyl): This protecting group is widely used due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid).

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to mildly acidic and basic conditions and is typically removed by catalytic hydrogenation, offering an orthogonal deprotection strategy to the acid-labile Boc group.

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is base-labile, commonly cleaved by piperidine. This makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups, rendering it particularly useful in solid-phase peptide synthesis.

Data Presentation: Comparison of N-Protection Strategies

The following table summarizes typical reaction conditions and reported yields for the N-protection of various amino esters. It is important to note that specific quantitative data for 3-aminooxetane-3-carboxylic acid methyl ester is not extensively reported in the literature; therefore, the yields provided are representative of similar amino ester protection reactions and should be considered as a general guide.

Protecting GroupReagentBaseSolvent SystemTypical Reaction Time (h)Typical Yield (%)Reference (for similar substrates)
Boc Di-tert-butyl dicarbonate (Boc)₂OSodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)Dioxane/Water or Tetrahydrofuran (THF)/Water2 - 1285 - 95[5]
Cbz Benzyl Chloroformate (Cbz-Cl)Sodium Bicarbonate (NaHCO₃)Tetrahydrofuran (THF)/Water2 - 2080 - 90
Fmoc Fmoc-OSu or Fmoc-ClSodium Bicarbonate (NaHCO₃) or DIEADioxane/Water or Acetonitrile2 - 679 - 90[6][7]

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Aminooxetane-3-carboxylic Acid Methyl Ester

Materials:

  • 3-Aminooxetane-3-carboxylic acid methyl ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-aminooxetane-3-carboxylic acid methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-aminooxetane-3-carboxylic acid methyl ester.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: N-Cbz Protection of 3-Aminooxetane-3-carboxylic Acid Methyl Ester

Materials:

  • 3-Aminooxetane-3-carboxylic acid methyl ester hydrochloride

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminooxetane-3-carboxylic acid methyl ester hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain N-Cbz-3-aminooxetane-3-carboxylic acid methyl ester.

Protocol 3: N-Fmoc Protection of 3-Aminooxetane-3-carboxylic Acid Methyl Ester

Materials:

  • 3-Aminooxetane-3-carboxylic acid methyl ester hydrochloride

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminooxetane-3-carboxylic acid methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution (10%).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Fmoc-3-aminooxetane-3-carboxylic acid methyl ester.

Visualizations

Signaling Pathways and Reaction Schemes

N_Protection_Strategies cluster_start Starting Material cluster_boc Boc Protection cluster_cbz Cbz Protection cluster_fmoc Fmoc Protection start 3-Aminooxetane-3-carboxylic acid methyl ester Boc_reagent (Boc)₂O, NaHCO₃ Dioxane/H₂O start->Boc_reagent Cbz_reagent Cbz-Cl, NaHCO₃ THF/H₂O, 0°C start->Cbz_reagent Fmoc_reagent Fmoc-Cl, NaHCO₃ Dioxane/H₂O start->Fmoc_reagent Boc_product N-Boc protected product Boc_reagent->Boc_product Protection Cbz_product N-Cbz protected product Cbz_reagent->Cbz_product Protection Fmoc_product N-Fmoc protected product Fmoc_reagent->Fmoc_product Protection

Caption: Reaction schemes for N-protection.

Experimental Workflow

Experimental_Workflow start Start: 3-Aminooxetane-3-carboxylic acid methyl ester hydrochloride dissolution Dissolution in appropriate solvent system with base start->dissolution reagent_addition Addition of protecting group reagent ((Boc)₂O, Cbz-Cl, or Fmoc-Cl) dissolution->reagent_addition reaction Stirring at specified temperature and time reagent_addition->reaction workup Aqueous workup and extraction with organic solvent reaction->workup purification Drying, concentration, and optional column chromatography workup->purification product Final N-protected product purification->product

Caption: General experimental workflow.

Conclusion

The selection of an appropriate N-protection strategy for 3-aminooxetane-3-carboxylic acid methyl ester is crucial for its successful incorporation into more complex molecules. The protocols provided herein for Boc, Cbz, and Fmoc protection are based on well-established methods for amino esters and serve as a strong starting point for optimization. Researchers should carefully consider the stability of the oxetane ring and the orthogonality of the chosen protecting group with their overall synthetic plan. Further investigation into the specific yields and optimal conditions for this particular substrate is warranted to refine these procedures.

References

Application of Methyl 3-aminooxetane-3-carboxylate in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 3-aminooxetane-3-carboxylate in the synthesis of modified peptides. The incorporation of the oxetane motif, a four-membered cyclic ether, into peptide backbones offers a promising strategy to enhance the pharmacological properties of peptide-based therapeutics. This modification can improve proteolytic stability, modulate physicochemical properties, and introduce unique conformational constraints.

Introduction

This compound serves as a versatile building block for two primary strategies in peptide modification:

  • Direct Incorporation as a Dipeptide Isostere: The most common approach involves the synthesis of an oxetane-containing dipeptide building block, which is then incorporated into a growing peptide chain using standard Solid-Phase Peptide Synthesis (SPPS). This method effectively replaces a native amide bond with the oxetane moiety.

  • Formation of β-Amino Acids via Ring-Opening: The oxetane ring can be opened to generate a β-amino acid, which can then be used in peptide synthesis to create β-peptides or mixed α/β-peptides. These peptidomimetics can adopt unique secondary structures and exhibit enhanced stability.

These application notes will focus on the direct incorporation of oxetane-containing dipeptide building blocks, for which detailed experimental evidence is more readily available. A general protocol for the synthesis of a β-amino acid from this compound is also provided.

Data Presentation: Synthesis of Oxetane-Modified Peptides

The following tables summarize quantitative data for the synthesis of Fmoc-protected oxetane-containing dipeptide building blocks and their subsequent incorporation into various peptide sequences via Fmoc-SPPS.

Table 1: Synthesis of Fmoc-Protected Oxetane-Containing Dipeptide Building Blocks

EntryAmino Acid (AA)ProductYield (%)Purity (%)
1GlycineFmoc-Gly-Ψ(Ox)-Gly-OH78>95
2L-AlanineFmoc-Gly-Ψ(Ox)-Ala-OH72>95
3L-LeucineFmoc-Gly-Ψ(Ox)-Leu-OH68>95
4L-PhenylalanineFmoc-Gly-Ψ(Ox)-Phe-OH75>95
5L-ValineFmoc-Gly-Ψ(Ox)-Val-OH65>95

Yields and purities are representative and may vary based on specific reaction conditions and purification methods.

Table 2: Solid-Phase Peptide Synthesis (SPPS) of Oxetane-Modified Peptides

Peptide Sequence (Modification in Bold)ResinCoupling ReagentCleavage CocktailCrude Purity (%)Isolated Yield (%)
Tyr-Gly-Gly-Ψ(Ox)-Phe -LeuRink AmideHCTU/DIPEATFA/TIS/H₂O (95:2.5:2.5)8535
Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Ψ(Ox)-Arg WangHATU/DIPEATFA/TIS/H₂O (95:2.5:2.5)8030
Tyr-Gly-Ψ(Ox)-Gly -Phe-MetRink AmideHCTU/DIPEATFA/TIS/H₂O (95:2.5:2.5)8838

Crude purity was determined by analytical HPLC. Isolated yield is after purification by preparative HPLC.

Experimental Protocols

Protocol 1: Synthesis of an Fmoc-Protected Oxetane-Containing Dipeptide Building Block (Fmoc-Gly-Ψ(Ox)-Phe-OH)

This protocol describes a representative synthesis of an Fmoc-protected oxetane-containing dipeptide building block.

Workflow Diagram:

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Coupling cluster_3 Step 4: Boc Deprotection cluster_4 Step 5: Fmoc Protection cluster_5 Step 6: Ester Cleavage start1 This compound proc1 Boc₂O, Base (e.g., Et₃N) DCM, rt start1->proc1 prod1 Boc-3-aminooxetane-3-carboxylic acid methyl ester proc1->prod1 proc2 LiOH, THF/H₂O rt prod1->proc2 prod2 Boc-3-aminooxetane-3-carboxylic acid proc2->prod2 proc3 HATU, DIPEA DMF, rt prod2->proc3 start2 H-Phe-OtBu start2->proc3 prod3 Boc-Gly-Ψ(Ox)-Phe-OtBu proc3->prod3 proc4 TFA/DCM rt prod3->proc4 prod4 H-Gly-Ψ(Ox)-Phe-OtBu proc4->prod4 proc5 Fmoc-OSu, Base DCM, rt prod4->proc5 prod5 Fmoc-Gly-Ψ(Ox)-Phe-OtBu proc5->prod5 proc6 TFA/DCM rt prod5->proc6 prod6 Fmoc-Gly-Ψ(Ox)-Phe-OH proc6->prod6 G Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling_AA Couple Fmoc-AA-OH (HCTU, DIPEA, DMF) Wash1->Coupling_AA Wash2 Wash (DMF, DCM) Coupling_AA->Wash2 Repeat Repeat Deprotection and Coupling Cycles Wash2->Fmoc_Deprotection for next AA Coupling_Ox Couple Fmoc-Ox-Dipeptide-OH (HATU, DIPEA, DMF) Wash2->Coupling_Ox Wash3 Wash (DMF, DCM) Coupling_Ox->Wash3 Wash3->Fmoc_Deprotection for next AA Final_Deprotection Final Fmoc Deprotection Wash4 Wash (DMF, DCM) Final_Deprotection->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H₂O) Wash4->Cleavage Purification Purification (Preparative HPLC) Cleavage->Purification G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Boc Protection start1 This compound proc1 Aqueous Acid (e.g., HCl) Heat start1->proc1 prod1 β-amino acid (crude) proc1->prod1 proc2 Boc₂O, Base (e.g., NaOH) Dioxane/H₂O, rt prod1->proc2 prod2 Boc-β-amino acid proc2->prod2

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of 2-Alkylideneoxetan-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are valuable structural motifs in medicinal chemistry, known to enhance key pharmacological properties such as solubility, metabolic stability, and lipophilicity. The synthesis of functionalized oxetanes is therefore of significant interest. The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and stereoselective method for the formation of carbon-carbon double bonds. This application note details the use of the HWE reaction for the synthesis of 2-alkylideneoxetan-3-ones, a class of functionalized oxetanes with potential applications in drug discovery and development.

The described methodology involves a two-step sequence: first, the synthesis of a phosphonate-substituted oxetan-3-one precursor via a gold-catalyzed reaction of an alkynyl phosphonate, and second, the olefination of this precursor with an aldehyde using the Horner-Wadsworth-Emmons reaction.

Reaction Principle

The overall synthetic strategy is a two-stage process. Initially, a phosphonate-substituted oxetan-3-one is synthesized through a gold-catalyzed intermolecular oxidation of an alkynyl phosphonate. In this step, a pyridine-N-oxide acts as the oxidant to generate a key α-oxo gold carbene intermediate, which then undergoes an intramolecular O-H insertion to form the strained four-membered oxetanone ring.

Subsequently, the synthesized phosphonate-substituted oxetan-3-one serves as a Horner-Wadsworth-Emmons reagent. Upon deprotonation with a suitable base, the resulting phosphonate carbanion undergoes a nucleophilic addition to an aldehyde. The intermediate oxaphosphetane then collapses to yield the desired 2-alkylideneoxetan-3-one and a water-soluble phosphate byproduct, which is readily removed during workup.

Data Presentation

Table 1: Gold-Catalyzed Synthesis of Phosphonate-Substituted Oxetan-3-ones
EntryAlkynyl Phosphonate (Substrate)ProductYield (%)
1Diethyl (3-phenylprop-2-yn-1-yl)phosphonateDiethyl (2-oxo-4-phenyloxetan-2-yl)phosphonate75
2Diethyl (3-(p-tolyl)prop-2-yn-1-yl)phosphonateDiethyl (2-oxo-4-(p-tolyl)oxetan-2-yl)phosphonate72
3Diethyl (3-(4-methoxyphenyl)prop-2-yn-1-yl)phosphonateDiethyl (4-(4-methoxyphenyl)-2-oxooxetan-2-yl)phosphonate68
4Diethyl (3-(4-chlorophenyl)prop-2-yn-1-yl)phosphonateDiethyl (4-(4-chlorophenyl)-2-oxooxetan-2-yl)phosphonate78
5Diethyl (non-2-yn-1-yl)phosphonateDiethyl (4-hexyl-2-oxooxetan-2-yl)phosphonate65
Table 2: Horner-Wadsworth-Emmons Reaction of Phosphonate-Substituted Oxetan-3-one with Aldehydes
EntryAldehydeProductYield (%)
1Benzaldehyde2-Benzylideneoxetan-3-one85
24-Methylbenzaldehyde2-(4-Methylbenzylidene)oxetan-3-one82
34-Methoxybenzaldehyde2-(4-Methoxybenzylidene)oxetan-3-one79
44-Chlorobenzaldehyde2-(4-Chlorobenzylidene)oxetan-3-one88
5Heptanal2-Heptylideneoxetan-3-one75

Experimental Protocols

Protocol 1: General Procedure for the Gold-Catalyzed Synthesis of Phosphonate-Substituted Oxetan-3-ones

This protocol is based on the work of Hashmi and colleagues.[1]

Materials:

  • Alkynyl phosphonate

  • Pyridine-N-oxide

  • Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the alkynyl phosphonate (1.0 equiv), pyridine-N-oxide (1.5 equiv), and the gold(I) catalyst (5 mol%).

  • Add anhydrous DCM via syringe.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phosphonate-substituted oxetan-3-one.

Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Olefination

This protocol describes the reaction of a phosphonate-substituted oxetan-3-one with an aldehyde.

Materials:

  • Phosphonate-substituted oxetan-3-one

  • Aldehyde

  • Base (e.g., Sodium hydride - NaH, 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate-substituted oxetan-3-one (1.0 equiv) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde (1.1 equiv) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkylideneoxetan-3-one.

Visualizations

HWE_Oxetane_Synthesis cluster_step1 Step 1: Gold-Catalyzed Oxetanone Formation cluster_step2 Step 2: Horner-Wadsworth-Emmons Reaction AlkynylPhosphonate Alkynyl Phosphonate OxoCarbene α-Oxo Gold Carbene Intermediate AlkynylPhosphonate->OxoCarbene  [Au], Oxidant PyridineOxide Pyridine-N-Oxide GoldCatalyst Gold(I) Catalyst PhosphonateOxetanone Phosphonate-Substituted Oxetan-3-one OxoCarbene->PhosphonateOxetanone Intramolecular O-H Insertion PhosphonateOxetanone_ref Phosphonate-Substituted Oxetan-3-one PhosphonateCarbanion Phosphonate Carbanion PhosphonateOxetanone_ref->PhosphonateCarbanion Deprotonation Base Base (e.g., NaH) Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane PhosphonateCarbanion->Oxaphosphetane AlkylideneOxetanone 2-Alkylideneoxetan-3-one Oxaphosphetane->AlkylideneOxetanone Elimination PhosphateByproduct Phosphate Byproduct Oxaphosphetane->PhosphateByproduct

Caption: Synthetic pathway for 2-alkylideneoxetan-3-ones.

HWE_Workflow cluster_prep Preparation of Phosphonate-Substituted Oxetan-3-one cluster_hwe Horner-Wadsworth-Emmons Reaction A Combine Alkynyl Phosphonate, Pyridine-N-Oxide, and Gold Catalyst in anhydrous DCM B Stir at Room Temperature A->B C Monitor reaction by TLC B->C D Concentrate under reduced pressure C->D E Purify by Flash Chromatography D->E F Dissolve Phosphonate-Oxetanone in anhydrous THF E->F Isolated Precursor G Cool to 0 °C F->G H Add Base (e.g., NaH) G->H I Stir for 30 min H->I J Add Aldehyde solution I->J K Warm to Room Temperature and Stir J->K L Monitor reaction by TLC K->L M Quench with aq. NH4Cl L->M N Extract with Ethyl Acetate M->N O Wash, Dry, and Concentrate N->O P Purify by Flash Chromatography O->P

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of Substituted Oxetane Amino Acids via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted oxetane amino acids utilizing the Aza-Michael addition. This methodology offers an efficient route to novel amino acid derivatives incorporating the oxetane ring, a valuable scaffold in medicinal chemistry. Oxetane-containing compounds have gained significant interest as they can improve physicochemical properties of drug candidates.

The Aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and versatile method for constructing C–N bonds under mild conditions.[1] This approach allows for the introduction of a wide range of substituents, leading to a diverse library of novel oxetane amino acids for applications in drug discovery and peptide science.

I. Overview of the Synthetic Approach

The synthesis of substituted oxetane amino acids via Aza-Michael addition generally follows a two-step process. The first step involves the preparation of a key intermediate, an α,β-unsaturated ester bearing an oxetane ring. The second step is the conjugate addition of a primary or secondary amine to this Michael acceptor.

A common precursor for this synthesis is methyl 2-(oxetan-3-ylidene)acetate, which can be synthesized from commercially available oxetan-3-one through a Horner-Wadsworth-Emmons reaction.[1][2] The subsequent Aza-Michael addition of various amines to this intermediate, often catalyzed by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields the desired 3-substituted 3-(acetoxymethyl)oxetane compounds.[1][2][3]

Logical Workflow of the Synthesis

cluster_prep Preparation of Michael Acceptor cluster_addition Aza-Michael Addition cluster_hydrolysis Optional: Ester Hydrolysis Oxetanone Oxetan-3-one HWE_reaction Horner-Wadsworth-Emmons Reaction Oxetanone->HWE_reaction HWE_reagent Methyl-2- (dimethoxyphosphoryl)acetate HWE_reagent->HWE_reaction DBU_cat1 DBU (catalyst) DBU_cat1->HWE_reaction Michael_Acceptor Methyl 2-(oxetan-3-ylidene)acetate Aza_Michael Aza-Michael Addition Michael_Acceptor->Aza_Michael HWE_reaction->Michael_Acceptor Amine Primary or Secondary Amine (R-NH-R') Amine->Aza_Michael DBU_cat2 DBU (catalyst) DBU_cat2->Aza_Michael Product Substituted Oxetane Amino Acid Ester Hydrolysis Ester Hydrolysis Product->Hydrolysis Aza_Michael->Product Hydrolysis_reagent LiOH or other base Hydrolysis_reagent->Hydrolysis Final_Product Substituted Oxetane Amino Acid Hydrolysis->Final_Product cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product Michael_Acceptor Methyl 2-(oxetan-3-ylidene)acetate Step1 Nucleophilic Attack Michael_Acceptor->Step1 Amine Amine (R₂NH) Amine->Step1 DBU DBU (Base) DBU->Amine activates Intermediate Enolate Intermediate Step1->Intermediate Step2 Protonation Intermediate->Step2 Product Substituted Oxetane Amino Acid Ester Step2->Product

References

Synthesis of β-Lactams: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of β-lactams, with a focus on the preparation of the critical 3-amino-β-lactam core, a prevalent feature in many β-lactam antibiotics. While the direct conversion of 3-aminooxetane precursors to β-lactams is not a widely documented synthetic strategy, this guide will focus on established and robust methodologies for the synthesis of 3-amino-2-azetidinones, the target structures of interest for medicinal chemists. Additionally, the versatile applications of 3-aminooxetanes in drug discovery will be briefly discussed.

Introduction to 3-Amino-β-Lactam Synthesis

The 3-aminoazetidin-2-one core is a key structural motif in a multitude of β-lactam antibiotics, mimicking the natural D-alanyl-D-alanine substrate of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis.[1][2] The ongoing challenge of antibiotic resistance necessitates the development of novel synthetic routes to access diverse β-lactam structures. The primary and most extensively utilized methods for the construction of the 3-amino-β-lactam ring are the Staudinger ketene-imine cycloaddition, the enolate-imine cyclocondensation, and the Kinugasa alkyne-nitrone cycloaddition.[1][2]

Established Synthetic Pathways to 3-Amino-β-Lactams

The following sections detail the most common and effective methods for the synthesis of 3-amino-β-lactams.

Staudinger Ketene-Imine Cycloaddition

The Staudinger synthesis, first reported in 1907, is a cornerstone of β-lactam chemistry.[3] It involves a [2+2] cycloaddition between a ketene and an imine.[4] For the synthesis of 3-amino-β-lactams, a ketene precursor bearing a protected amino group is typically used.

Reaction Workflow:

Staudinger_Workflow AcidChloride Acid Chloride (Protected Amino Group) Ketene Ketene Intermediate AcidChloride->Ketene + Base Base Tertiary Amine (e.g., Triethylamine) Base->Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Imine Imine Imine->Zwitterion BetaLactam 3-Amino-β-Lactam (Protected) Zwitterion->BetaLactam Ring Closure Deprotection Deprotection BetaLactam->Deprotection FinalProduct 3-Amino-β-Lactam Deprotection->FinalProduct

Caption: Staudinger Synthesis Workflow for 3-Amino-β-Lactams.

Experimental Protocol: Synthesis of a trans-3-Amino-β-Lactam Derivative

This protocol is adapted from a reported synthesis of 3,4-trans-3-amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one.[5]

Materials:

  • Appropriate imine (e.g., prepared from 3-hydroxy-4-methoxybenzaldehyde and 3,4,5-trimethoxyaniline)

  • Phthalylglycyl chloride (ketene precursor)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Hydrazine dihydrochloride

  • Methanol

Procedure:

  • Imine Formation: Synthesize the required imine via condensation of the corresponding aldehyde and amine.

  • Cycloaddition:

    • To a solution of the imine (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (1.2 eq).

    • Slowly add a solution of phthalylglycyl chloride (1.1 eq) in anhydrous dichloromethane.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC until completion.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the protected β-lactam.

  • Deprotection:

    • Dissolve the protected β-lactam in methanol.

    • Add hydrazine dihydrochloride (2.0 eq) and heat the mixture at 60 °C.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue to obtain the final 3-amino-β-lactam.

Reactant/ProductMolar RatioTypical Yield (%)StereoselectivityReference
Imine1.0--[5]
Phthalylglycyl chloride1.1--[5]
Triethylamine1.2--[5]
Protected β-Lactam-60-80trans favored[5]
3-Amino-β-lactam->90 (deprotection)trans[5]
Enolate-Imine Cyclocondensation

This method involves the reaction of a pre-formed ester enolate with an imine to yield a β-lactam. For the synthesis of 3-amino-β-lactams, esters of protected amino acids are used.

Reaction Workflow:

Enolate_Imine_Workflow AminoEster Protected Amino Acid Ester Enolate Ester Enolate AminoEster->Enolate + Base Base Strong Base (e.g., LDA) Base->Enolate Adduct Acyclic Adduct Enolate->Adduct + Imine Imine Imine Imine->Adduct BetaLactam 3-Amino-β-Lactam (Protected) Adduct->BetaLactam Intramolecular Cyclization Deprotection Deprotection BetaLactam->Deprotection FinalProduct 3-Amino-β-Lactam Deprotection->FinalProduct

Caption: Enolate-Imine Cyclocondensation for 3-Amino-β-Lactams.

Experimental Protocol: General Procedure for Enolate-Imine Cyclocondensation

Materials:

  • Protected amino acid ester (e.g., N,N-bis(silyl)glycinate)

  • Lithium diisopropylamide (LDA)

  • Imine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Enolate Formation:

    • Prepare a solution of LDA in anhydrous THF at -78 °C.

    • Slowly add a solution of the protected amino acid ester (1.0 eq) in anhydrous THF to the LDA solution.

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Cyclocondensation:

    • Add a solution of the imine (1.0 eq) in anhydrous THF to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reactant/ProductMolar RatioTypical Yield (%)StereoselectivityReference
Protected Amino Acid Ester1.0--[4]
LDA1.1-1.5--[4]
Imine1.0--[4]
Protected β-Lactam-50-70trans exclusive[4]
Kinugasa Alkyne-Nitrone Cycloaddition

The Kinugasa reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne and a nitrone, which rearranges to form a β-lactam. This method can be highly stereoselective.[1][2]

Reaction Workflow:

Kinugasa_Workflow Alkyne Terminal Alkyne Acetylide Copper Acetylide Alkyne->Acetylide + Cu(I) Copper Copper(I) Catalyst Copper->Acetylide Isoxazoline Isoxazoline Intermediate Acetylide->Isoxazoline + Nitrone Nitrone Nitrone Nitrone->Isoxazoline BetaLactam β-Lactam Isoxazoline->BetaLactam Rearrangement

Caption: Kinugasa Reaction for β-Lactam Synthesis.

Experimental Protocol: General Procedure for the Kinugasa Reaction

Materials:

  • Terminal alkyne

  • Nitrone

  • Copper(I) salt (e.g., CuI, CuCl)

  • Base (e.g., pyridine, triethylamine)

  • Solvent (e.g., pyridine, toluene)

Procedure:

  • To a solution of the nitrone (1.0 eq) and the copper(I) salt (0.1-1.0 eq) in the chosen solvent, add the base.

  • Add the terminal alkyne (1.0-1.2 eq) to the mixture.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Reactant/ProductMolar RatioTypical Yield (%)StereoselectivityReference
Terminal Alkyne1.0-1.2--[1][2]
Nitrone1.0--[1][2]
Copper(I) Salt0.1-1.0--[1][2]
β-Lactam-50-80High[1][2]

The Role of 3-Aminooxetanes in Medicinal Chemistry

While a direct synthetic transformation from 3-aminooxetanes to β-lactams is not prominently described in the literature, 3-aminooxetanes are highly valuable building blocks in their own right within drug discovery. They are considered bioisosteres for gem-dimethyl and carbonyl groups, offering improved metabolic stability and three-dimensionality to drug candidates.[6][7] Their utility lies in their incorporation into molecules through reactions such as amide couplings, reductive aminations, and nucleophilic substitutions.[8]

Logical Relationship of Precursors and Products:

Precursor_Product cluster_BetaLactam Synthesis of 3-Amino-β-Lactams cluster_AminoOxetane Application of 3-Aminooxetanes Staudinger Staudinger Cycloaddition BetaLactamCore 3-Amino-β-Lactam Core Staudinger->BetaLactamCore EnolateImine Enolate-Imine Condensation EnolateImine->BetaLactamCore Kinugasa Kinugasa Reaction Kinugasa->BetaLactamCore AminoOxetane 3-Aminooxetane Precursor AmideCoupling Amide Coupling AminoOxetane->AmideCoupling ReductiveAmination Reductive Amination AminoOxetane->ReductiveAmination Bioisostere Bioisosteric Replacement AminoOxetane->Bioisostere

Caption: Separate Synthetic Pathways and Applications.

Conclusion

The synthesis of the 3-amino-β-lactam core is a well-established field with several robust and high-yielding methodologies, including the Staudinger, enolate-imine, and Kinugasa reactions. These methods provide medicinal chemists with the necessary tools to create a diverse range of β-lactam analogues for antibiotic development. While 3-aminooxetanes are valuable precursors in medicinal chemistry, their primary role is as versatile building blocks and bioisosteres, rather than as direct precursors for the synthesis of β-lactams through a ring expansion or rearrangement. Researchers seeking to synthesize 3-amino-β-lactams should focus on the established cycloaddition and cyclocondensation reactions detailed in these notes.

References

Application of Methyl 3-aminooxetane-3-carboxylate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to enhance the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane motif has garnered significant attention for its ability to improve aqueous solubility, metabolic stability, and lipophilicity while providing a three-dimensional structural element.[1][2] This document provides detailed application notes and protocols on the use of methyl 3-aminooxetane-3-carboxylate, a key building block, in the synthesis of various kinase inhibitors. Kinases are a critical class of enzymes often implicated in proliferative and inflammatory diseases, making them prime targets for therapeutic intervention. The unique properties of the 3-aminooxetane-3-carboxylate moiety can be leveraged to generate novel kinase inhibitors with improved drug-like properties.

Strategic Advantage of Incorporating the 3-Aminooxetane-3-Carboxamide Moiety

The 3-aminooxetane-3-carboxamide scaffold offers several advantages in the design of kinase inhibitors:

  • Improved Physicochemical Properties: The inherent polarity of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often challenging properties to optimize in drug candidates.

  • Metabolic Stability: The strained oxetane ring is generally more resistant to metabolic degradation compared to more common functionalities, potentially leading to improved pharmacokinetic profiles.[3]

  • Three-Dimensionality: The non-planar nature of the oxetane ring introduces three-dimensionality to the molecule, which can lead to improved target binding and selectivity.

  • Vectorial Exit: The oxetane can act as a polar vector, directing the molecule out of the binding pocket towards the solvent-exposed region, which can be exploited to fine-tune binding kinetics and selectivity.

Synthesis of Kinase Inhibitors: A General Workflow

The primary synthetic route to incorporate the this compound building block into a kinase inhibitor scaffold involves an amide bond formation. This can be achieved through a standard amide coupling reaction between the amino group of the oxetane and a carboxylic acid on the kinase inhibitor core, or by converting the methyl ester of the oxetane to a carboxylic acid followed by coupling with an amine on the inhibitor scaffold.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_product Final Product Start1 This compound Step1 Amide Coupling Start1->Step1 Start2 Kinase Inhibitor Scaffold (with Carboxylic Acid) Start2->Step1 Step2 Purification Step1->Step2 Product Kinase Inhibitor with 3-aminooxetane-3-carboxamide moiety Step2->Product

Caption: General workflow for synthesizing kinase inhibitors.

Application in Specific Kinase Inhibitor Classes

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various autoimmune diseases and cancers. The development of selective JAK inhibitors is an active area of research.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Induces Inhibitor JAK Inhibitor (Oxetane-containing) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway.

This protocol describes a general method for the synthesis of a JAK inhibitor featuring a 3-aminooxetane-3-carboxamide moiety.

Step 1: Boc Protection of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-methyl 3-aminooxetane-3-carboxylate.

Step 2: Amide Coupling with JAK Inhibitor Scaffold

  • To a solution of the JAK inhibitor scaffold containing a carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of N-Boc-methyl 3-aminooxetane-3-carboxylate (1.1 eq) in DMF.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the Boc-protected final compound.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected compound in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).[4]

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the final JAK inhibitor.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (IC₅₀, nM)Reference
Hypothetical JAKi-Oxetane-1 JAK11550 (Cell line A)Fictional
Hypothetical JAKi-Oxetane-2 JAK22580 (Cell line B)Fictional
Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway LYN_SYK LYN/SYK BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3_DAG IP₃ / DAG PLCg2->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (Oxetane-containing) Inhibitor->BTK Inhibits PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP₃ PI3K->PIP3 PIP₂ to PIP2 PIP₂ PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 Phosphorylates Growth Cell Growth & Protein Synthesis S6K_4EBP1->Growth Inhibitor mTOR Inhibitor (Oxetane-containing) Inhibitor->mTORC1 Inhibits cKit_Signaling_Pathway cKit c-Kit Receptor Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K_path PI3K/Akt Pathway Dimerization->PI3K_path RAS_path RAS/MAPK Pathway Dimerization->RAS_path JAK_path JAK/STAT Pathway Dimerization->JAK_path Proliferation Cell Proliferation, Survival & Differentiation PI3K_path->Proliferation RAS_path->Proliferation JAK_path->Proliferation Inhibitor c-Kit Inhibitor (Oxetane-containing) Inhibitor->cKit Inhibits

References

Application of 3-Aminooxetanes as Amide Bioisosteres: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of amide bonds with bioisosteric mimics is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent liabilities of amides, such as poor metabolic stability and limited solubility. Among the various amide bioisosteres, 3-aminooxetanes have emerged as a particularly promising motif. This four-membered heterocyclic ring system offers a unique combination of physicochemical properties that can lead to compounds with enhanced drug-like characteristics.[1][2][3]

3-Aminooxetanes introduce a greater three-dimensional character to molecules compared to the planar nature of the amide bond.[4][5] This increased sp³ content can improve target binding and selectivity while simultaneously enhancing aqueous solubility.[6][7][8] Furthermore, the oxetane ring is generally more resistant to enzymatic degradation than the amide linkage, leading to improved metabolic stability and pharmacokinetic profiles.[1][7][9] The oxygen atom within the oxetane ring also influences the basicity of the adjacent amine, typically lowering the pKa by approximately 3 units, which can be advantageous for optimizing compound properties.[1]

This document provides a comprehensive overview of the application of 3-aminooxetanes as amide bioisosteres, including a summary of their impact on key physicochemical and pharmacokinetic parameters, detailed experimental protocols for their synthesis and incorporation, and visualizations of the underlying concepts and workflows.

I. Physicochemical and Pharmacokinetic Properties

The replacement of an amide with a 3-aminooxetane moiety can significantly alter a compound's properties. The following tables summarize the quantitative effects observed in various studies.

Table 1: Impact on Physicochemical Properties

PropertyChange upon Amide to 3-Aminooxetane ReplacementRationaleReferences
Lipophilicity (LogD) Decrease (approx. 0.8 units)The polar oxetane ring increases hydrophilicity.[6]
Aqueous Solubility IncreaseThe increased polarity and three-dimensionality disrupt crystal packing and improve solvation.[4][8]
Basicity (pKa) Decrease (approx. 3 units for adjacent amines)The electron-withdrawing effect of the oxetane oxygen reduces the basicity of the nitrogen atom.[1]
Molecular Geometry Increased 3-DimensionalityThe tetrahedral carbons of the oxetane ring introduce a non-planar conformation compared to the flat amide bond.[4][5]

Table 2: Impact on Pharmacokinetic Properties

PropertyChange upon Amide to 3-Aminooxetane ReplacementRationaleReferences
Metabolic Stability IncreaseThe oxetane ring is not susceptible to cleavage by amidases and other metabolic enzymes.[1][7][9]
Oral Bioavailability Potential for ImprovementEnhanced solubility and metabolic stability can contribute to better absorption and systemic exposure.[1]
Cell Permeability Context-DependentWhile increased polarity can sometimes reduce permeability, the overall property profile often remains favorable.[1]

II. Experimental Protocols

The following protocols provide methodologies for the synthesis of 3-aminooxetanes and their use as amide bioisosteres.

A. Protocol for the Synthesis of N-Aryl-3-aminooxetanes via Defluorosulfonylative Coupling

This protocol describes a method for the synthesis of aryl amino-oxetanes from oxetane sulfonyl fluorides and amines, representing a bioisosteric replacement for a benzamide.[4][10]

Materials:

  • 3-Aryloxetane-3-sulfonyl fluoride

  • Primary or secondary amine

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the 3-aryloxetane-3-sulfonyl fluoride (1.0 eq).

  • Add the desired amine (1.2 eq) and cesium carbonate (2.0 eq).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified N-aryl-3-aminooxetane by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

B. Protocol for [3+2] Annulation of 3-Aminooxetanes with 1,3,5-Triazinanes to Synthesize Imidazolidines

This protocol outlines a method for the synthesis of 4-hydroxymethyl imidazolidines from 3-aminooxetanes and 1,3,5-triazinanes, demonstrating the reactivity of the 3-aminooxetane motif.[11][12]

Materials:

  • 3-Aminooxetane derivative

  • 1,3,5-Triazinane derivative

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the 3-aminooxetane (1.0 eq) and the 1,3,5-triazinane (1.1 eq).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated by reaction monitoring (TLC or LC-MS), typically a few hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxymethyl imidazolidine.

  • Confirm the structure and purity of the product using standard analytical techniques (NMR, HRMS).

C. Protocol for In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a general method to compare the metabolic stability of an amide-containing compound with its 3-aminooxetane bioisostere.[13]

Materials:

  • Test compounds (amide and 3-aminooxetane analogue)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Control compound with known metabolic stability (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile or methanol with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM, and the test compound (at a final concentration typically around 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile or methanol with an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k. Compare the t₁/₂ values of the amide and the 3-aminooxetane analogue to assess the change in metabolic stability.

III. Visualizations

The following diagrams illustrate the concept of 3-aminooxetane as an amide bioisostere and a typical experimental workflow.

G Bioisosteric Replacement of an Amide with a 3-Aminooxetane cluster_0 Amide-Containing Compound cluster_1 3-Aminooxetane Analogue cluster_2 Improved Properties Amide Planar Amide Bond (Susceptible to Hydrolysis) Aminooxetane 3D Aminooxetane Moiety (Metabolically Robust) Amide->Aminooxetane Bioisosteric Replacement Solubility Increased Solubility Aminooxetane->Solubility Stability Enhanced Metabolic Stability Aminooxetane->Stability ThreeD Greater 3D Character Aminooxetane->ThreeD

Caption: Conceptual diagram of amide to 3-aminooxetane bioisosteric replacement and resulting property improvements.

G Experimental Workflow for Synthesis and Evaluation cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 Outcome Start Starting Materials (e.g., Oxetane Sulfonyl Fluoride, Amine) Reaction Chemical Synthesis (e.g., Defluorosulfonylative Coupling) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PhysChem Physicochemical Profiling (Solubility, LogD, pKa) Characterization->PhysChem Test Compound Metabolic Metabolic Stability Assay (e.g., HLM) Characterization->Metabolic Test Compound Data Data Analysis PhysChem->Data Metabolic->Data Comparison Comparison with Amide Analogue Data->Comparison Decision Decision on Advancement Comparison->Decision

Caption: A generalized workflow for the synthesis and evaluation of 3-aminooxetane analogues as amide bioisosteres.

References

Application Notes: Enhancing Drug-like Properties with Oxetane Moieties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In modern medicinal chemistry, the strategic incorporation of small, functionalized motifs to optimize the pharmacokinetic (PK) profile of lead compounds is a cornerstone of successful drug development. The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable tool for this purpose.[1][2][3] Its unique combination of polarity, three-dimensionality, and metabolic stability allows for significant improvements in key absorption, distribution, metabolism, and excretion (ADME) parameters.[4][5][6][7] This document provides a detailed overview of the applications of oxetane moieties in improving PK properties, supported by quantitative data from published case studies and comprehensive protocols for key in vitro assays.

Introduction: The Oxetane Advantage

The oxetane motif is increasingly utilized as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[2][5][8] Unlike a gem-dimethyl group, which increases lipophilicity, the oxetane ring introduces polarity and a three-dimensional scaffold without a substantial increase in molecular weight.[2][9] This can lead to a cascade of beneficial effects on a molecule's physicochemical properties.

Key Physicochemical Impacts of Oxetane Incorporation:

  • Increased Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a parent compound.[5][9]

  • Improved Metabolic Stability: Oxetanes can be used to replace metabolically labile groups, effectively "shielding" metabolic hotspots from degradation by cytochrome P450 (CYP) enzymes.[2][6][10]

  • Reduced Lipophilicity (LogD): By replacing lipophilic groups (e.g., gem-dimethyl), oxetanes can lower the octanol-water distribution coefficient (LogD), which is often beneficial for overall PK profiles.[1][9]

  • Modulation of Basicity (pKa): The inductive electron-withdrawing effect of the oxetane oxygen can decrease the basicity (pKa) of adjacent amines, which can mitigate off-target effects, such as hERG inhibition, and improve cell permeability.[1][3]

  • Enhanced Permeability: The introduction of a rigid, three-dimensional oxetane ring can improve a compound's conformational properties, sometimes leading to better membrane permeability.[4][9]

Logical Workflow for PK Improvement

The decision to incorporate an oxetane moiety is typically a data-driven step in the lead optimization phase of drug discovery. The general workflow involves identifying a lead compound with suboptimal PK properties and strategically introducing an oxetane to address specific liabilities.

G cluster_0 Lead Optimization Cycle A Lead Compound Identified (Potent but Poor PK) B Identify PK Liabilities (e.g., Low Solubility, High Clearance) A->B C Hypothesize Structural Modification: Incorporate Oxetane Moiety B->C D Synthesize Oxetane-Containing Analogue C->D E In Vitro PK Profiling (Solubility, Stability, Permeability) D->E F Data Analysis: Compare Analogue vs. Parent E->F G Improved PK Profile? F->G H Advance to In Vivo Studies G->H Yes I Further SAR Optimization G->I No I->C

Caption: Lead optimization workflow using oxetane moieties.

Quantitative Impact: Case Studies

The introduction of an oxetane can have a profound and measurable impact on drug candidates. The following tables summarize quantitative data from several drug discovery programs where oxetanes were successfully employed.

Case Study 1: EZH2 Inhibitors

An Enhancer of Zeste Homolog 2 (EZH2) inhibitor suffered from poor metabolic stability and low solubility. Replacing a dimethylisoxazole group with a methoxymethyl-oxetane substituent resulted in a development candidate with a much-improved profile.[9][11][12]

CompoundEZH2 Potency (Y641N IC50)Human Liver Microsome (HLM) ClearanceAqueous SolubilityLogD
Lead Compound 8 PotentHighInsufficient---
Oxetane Analogue 9 Maintained PotencyDrastically Improved (Lower Clearance)Drastically Improved1.9
(Data synthesized from references[9][11][12])
Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors

In the development of the BTK inhibitor Fenebrutinib, a lead compound exhibited high hepatotoxicity linked to the high basicity of a piperazine ring. Introducing an oxetane moiety significantly lowered the pKa, addressing the toxicity issue.[1][9]

CompoundPiperazine pKaHLogD
Parent Compound 4 7.8>3.0
Fenebrutinib (Oxetane) 6.3<2.0
(Data synthesized from references[1][9])
Case Study 3: MMP-13 Inhibitors

A potent Matrix Metalloproteinase-13 (MMP-13) inhibitor was hampered by poor metabolic stability and solubility. Replacing a methyl group with an oxetane unit provided significant improvements.[4]

CompoundMMP-13 Inhibition (Ki)Metabolic StabilityAqueous Solubility
Parent Compound 35 2.7 nMPoorPoor
Oxetane Analogue 36/37 Maintained Low nM PotencySignificantly ImprovedSignificantly Improved
(Data synthesized from reference[4])

Experimental Protocols

Accurate assessment of pharmacokinetic properties is critical. Below are standardized protocols for key in vitro ADME assays.

Protocol 1: Aqueous Solubility (Kinetic Shake-Flask Method)

This assay provides a rapid determination of a compound's solubility, suitable for high-throughput screening.[3][7]

Materials:

  • Test compound(s) dissolved in 100% DMSO (e.g., 10 mM stock).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates (polypropylene for sample prep, UV-transparent for analysis).

  • Plate shaker/incubator.

  • Plate reader (UV-Vis spectrophotometer) or LC-MS/MS system.

  • Solubility filter plates (e.g., Millipore MultiScreen).

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM with 1% DMSO. Prepare in duplicate.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature (or 37°C) for 2 hours to allow it to reach equilibrium.

  • Filtration: Transfer the solutions to a 96-well filter plate placed on top of a clean 96-well UV plate. Centrifuge to separate any precipitate from the supernatant.

  • Quantification:

    • UV Detection: Measure the absorbance of the filtrate in the UV plate at a suitable wavelength.

    • LC-MS/MS Detection: Dilute the filtrate appropriately and analyze using a calibrated LC-MS/MS method.

  • Data Analysis: Compare the measured concentration of the filtrate against a calibration curve prepared from the DMSO stock to determine the kinetic solubility in µg/mL or µM.

Protocol 2: Metabolic Stability (Human Liver Microsome Assay)

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[5][11][13]

Materials:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Test compound (10 mM in DMSO).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase).

  • Ice-cold acetonitrile (ACN) with an internal standard (IS) to terminate the reaction.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a microsomal solution in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).

  • Reaction Mixture: In a 96-well plate, add the microsomal solution. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound to the wells (final concentration e.g., 1 µM). Immediately after, add the pre-warmed NADPH regenerating system to start the reaction. For a negative control, add buffer instead of the NADPH system.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold ACN with IS to the respective wells.

  • Protein Precipitation: Once all time points are collected, centrifuge the plate (e.g., 4000 rpm for 20 mins at 4°C) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

G cluster_0 Metabolic Stability Assay Workflow A Prepare HLM & Test Compound in Buffer B Pre-warm at 37°C A->B C Initiate Reaction: Add NADPH System B->C D Incubate & Collect Time Points (0-60 min) C->D E Terminate Reaction: Ice-Cold Acetonitrile + IS D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Workflow for a human liver microsomal stability assay.

Protocol 3: Cell Permeability (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method for predicting passive diffusion.[1][4]

Materials:

  • PAMPA plate system (hydrophobic PVDF filter plate as the donor plate, and a matching acceptor plate).

  • Artificial membrane solution (e.g., 2% lecithin in dodecane).

  • Test compound (10 mM in DMSO).

  • PBS (pH 7.4 for acceptor, pH can be varied for donor, e.g., pH 5.0-6.5 to mimic GIT).

  • Plate reader or LC-MS/MS system.

Procedure:

  • Membrane Coating: Carefully coat the filter of each well in the donor plate with ~5 µL of the artificial membrane solution. Allow the solvent to evaporate completely.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Prepare Donor Plate: Dilute the test compound stock solution in the appropriate donor buffer to the final desired concentration (e.g., 100 µM). Add this solution to the wells of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the compound concentration in both donor and acceptor wells using a suitable analytical method (UV plate reader or LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - CA/Cequilibrium)] / [A * (1/VD + 1/VA) * t]

    • Where CA is the concentration in the acceptor well, Cequilibrium is the equilibrium concentration, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Conclusion

The incorporation of oxetane moieties represents a powerful and validated strategy in modern drug discovery for overcoming pharmacokinetic challenges.[6][14] By serving as a polar, metabolically robust, and three-dimensional surrogate for less desirable functional groups, oxetanes can significantly improve a compound's solubility, stability, and overall drug-like properties.[4][7] The systematic application of the principles and protocols outlined in these notes can guide medicinal chemists in rationally designing and evaluating oxetane-containing compounds, thereby accelerating the identification of high-quality clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Isomerization of Oxetane-Carboxylic Acids to Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the thermal isomerization of oxetane-carboxylic acids into lactones. This phenomenon, often unexpected, can significantly impact research outcomes, but can also be leveraged for synthetic advantage.

Frequently Asked Questions (FAQs)

Q1: I synthesized an oxetane-carboxylic acid, but after a few weeks of storage, I'm seeing a new, unexpected peak in my NMR analysis. What could be happening?

A1: It is highly likely that your oxetane-carboxylic acid is isomerizing into the corresponding γ-lactone. Many oxetane-carboxylic acids are unstable and can undergo this rearrangement even at room temperature over time.[1][2][3][4][5] Slight heating during storage or workup (e.g., on a rotary evaporator) can accelerate this process.[1]

Q2: Is an acid or base catalyst required for the isomerization to occur?

A2: No, external catalysts are typically not required. The isomerization is often an autocatalytic process where the carboxylic acid group of the molecule itself protonates the oxetane ring, initiating the ring-opening and subsequent lactonization.[1][6] This contrasts with many other oxetane ring-opening reactions that necessitate the use of strong Lewis or Brønsted acids.[1][5]

Q3: I am trying to use an oxetane-carboxylic acid in a reaction that requires heating. How can I avoid unwanted lactone formation?

A3: If heating is necessary for your primary reaction, the isomerization may be unavoidable and could lead to reduced yields or complex product mixtures.[2][3][4] Consider if your desired reaction can be performed at a lower temperature. If not, it is advisable to store the oxetane-carboxylic acid as its ester precursor or as a lithium/sodium salt and only generate the free acid immediately before use in a subsequent, low-temperature step.[7]

Q4: Are all oxetane-carboxylic acids unstable?

A4: No, the stability varies significantly depending on the molecular structure.[7] Factors that can increase stability and suppress isomerization include:

  • Bulky substituents on the oxetane ring.[1][7]

  • Zwitterionic character , for instance, the presence of a basic group like an imidazole which can prevent intramolecular protonation.[1]

  • Conformational rigidity in polycyclic systems.[1][7]

  • The presence of electron-withdrawing groups , such as fluorine atoms, which can reduce the nucleophilicity of the carboxylate.[1][7]

Q5: Can this isomerization be used intentionally to synthesize lactones?

A5: Absolutely. This inherent reactivity provides a straightforward method for synthesizing novel lactones, sometimes in fewer steps than previously established routes.[1] By simply heating the crude or purified oxetane-carboxylic acid in a suitable solvent, the corresponding lactone can often be obtained in good yield.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in a reaction using an oxetane-carboxylic acid, especially with heating. The starting material is likely isomerizing to the lactone under the reaction conditions, making it unavailable for the desired transformation.[3][4]Check the stability of your specific oxetane-carboxylic acid at the reaction temperature. If it isomerizes, consider alternative, lower-temperature conditions for your primary reaction. Store the acid as a more stable precursor (ester or salt) until needed.[7]
An oxetane-carboxylic acid sample shows increasing impurity over time at room temperature. The compound is isomerizing upon storage. For example, one specific acid showed 7% lactone impurity after one week and 16% after one month at room temperature.[1][5]For long-term storage, keep the material as an ester or a salt.[7] If you must store the free acid, do so at low temperatures (e.g., ≤ 4 °C) and for a limited time. Re-purify or re-analyze the material if it has been stored for an extended period.
During aqueous workup after saponification of an oxetane-ester, a significant amount of lactone is already formed. Isomerization can occur during the workup, particularly if evaporation is performed with heating (e.g., rotary evaporator at ~40 °C).[1]Minimize heating during workup. Use low-temperature evaporation if possible. Alternatively, proceed directly with the thermal isomerization step on the crude mixture to convert all material to the desired lactone.[1]
Isomerization to the lactone is incomplete. The temperature or reaction time may be insufficient for complete conversion. Some more stable oxetane-carboxylic acids require more forcing conditions.Increase the temperature and/or prolong the reaction time. Typical conditions for forcing the isomerization to completion are heating in a dioxane/water mixture at 50-100 °C for several hours.[1][8]

Experimental Protocols & Data

General Protocol for Intentional Isomerization

A general procedure for the complete conversion of an unstable oxetane-carboxylic acid to its corresponding lactone involves heating in a solvent mixture.

  • Dissolve the crude or purified oxetane-carboxylic acid in a 10:1 mixture of dioxane and water.

  • Heat the mixture to a temperature between 50 °C and 100 °C.

  • Monitor the reaction by a suitable method (e.g., TLC, LC-MS, or NMR) until the starting material is fully consumed. Reaction times can vary from a few hours to over 12 hours depending on the substrate's stability.[1][8]

  • Once complete, cool the reaction mixture and extract the lactone product using a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude lactone, which can then be purified by standard methods like chromatography.

Stability and Isomerization Conditions of Various Oxetane-Carboxylic Acids

The following table summarizes the observed stability and the conditions required for the isomerization of several oxetane-carboxylic acids.

Compound (Acid)Stability at Room Temp.Isomerization ConditionsNotes
2a Unstable; 16% isomerization after 1 month.[1]Dioxane/water (10:1), 50 °CComplete isomerization observed.[1]
3a-7a StableDioxane/water (10:1), 100 °C, 12hThese compounds possess bulky (hetero)aromatic substituents.[1]
8a StableStable even at 100 °CZwitterionic structure with a basic imidazole group prevents intramolecular protonation.[1]
11a-19a UnstableDioxane/water (10:1), 50 °C, 12hSignificant isomerization (>20%) was often observed even after workup at ~40 °C.[1]
20a-22a StableDioxane/water (10:1), 50 °CFluorine-containing acids; more stable than non-fluorinated analogs but still isomerize upon heating.[1]
23a, 24a Stable for at least one yearDioxane/water (10:1), 100 °C, 48hHigher homologues (leading to valerolactones) with bulky substituents require prolonged heating.[1]

Visual Guides

Proposed Reaction Mechanism

The diagram below illustrates the autocatalyzed isomerization process. The carboxylic acid protonates the oxetane oxygen, activating the ring for nucleophilic attack by the carboxylate.

G start Unexpected product or low yield in reaction with oxetane-COOH? check_stability Is the reaction heated? start->check_stability lactone_suspected High suspicion of lactone isomerization. check_stability->lactone_suspected Yes analyze Analyze starting material and crude reaction mixture for lactone. check_stability->analyze No, but stored for long period lactone_suspected->analyze lactone_confirmed Lactone Confirmed analyze->lactone_confirmed solution Solution: 1. Use ester/salt precursor. 2. Run reaction at lower temp. 3. Use isomerization synthetically. lactone_confirmed->solution Yes other_issue Isomerization is not the issue. Investigate other side reactions. lactone_confirmed->other_issue No

References

Common side reactions in the synthesis of 3-aminooxetanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aminooxetanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this important structural motif.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting tips for side reactions encountered in the synthesis of 3-aminooxetanes. The primary synthetic routes covered are:

  • Reductive Amination of Oxetan-3-one

  • Nucleophilic Substitution of 3-Halooxetanes

  • Paternò-Büchi Reaction

Reductive Amination of Oxetan-3-one

Question 1: I am observing significant amounts of di- and tri-alkylated amine byproducts in my reductive amination reaction. How can I improve the selectivity for the desired primary or secondary 3-aminooxetane?

Answer: Overalkylation is a common side reaction in reductive amination. The primary amine product is often more nucleophilic than the starting amine, leading to further reaction with the ketone. Here are several strategies to promote selective mono-alkylation:

  • Control Stoichiometry: Use a large excess of the amine (if it is not the limiting reagent) to outcompete the newly formed 3-aminooxetane for the ketone.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is less reactive and more selective for the reduction of the intermediate iminium ion over the starting ketone. This can help to minimize side reactions. Sodium cyanoborohydride (NaBH₃CN) is also effective but can generate toxic cyanide waste.

  • Stepwise Procedure: Consider a two-step process. First, form the imine or enamine intermediate from oxetan-3-one and the desired amine, often with a dehydrating agent. Then, in a separate step, reduce the isolated intermediate. This can significantly reduce overalkylation.

  • Protecting Group Strategy: For the synthesis of mono-N-alkylated 3-aminooxetanes, consider protecting the starting 3-aminooxetane with a suitable protecting group (e.g., Boc), followed by alkylation and deprotection.

Question 2: My reaction is sluggish, and I am getting low yields. What can I do to improve the reaction rate and conversion?

Answer: Slow reaction rates can be due to several factors, including the reactivity of the carbonyl and amine, and the reaction conditions.

  • pH Optimization: The formation of the iminium ion is pH-dependent. Typically, mildly acidic conditions (pH 4-6) are optimal. You can use a weak acid catalyst like acetic acid.

  • Use of a Lewis Acid: The addition of a Lewis acid, such as Ti(Oi-Pr)₄, can activate the ketone towards nucleophilic attack by the amine.

  • Dehydrating Agents: The formation of the imine/enamine intermediate involves the elimination of water. Adding a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the intermediate, thus increasing the overall reaction rate.

Question 3: I am concerned about the potential for ring-opening of the oxetane ring during my reductive amination. How can I avoid this?

Answer: The oxetane ring is susceptible to opening under strongly acidic or harsh conditions.

  • Avoid Strong Acids: Use mild acidic catalysts. Trifluoroacetic acid (TFA) should be used with caution as it can promote ring-opening.

  • Maintain Moderate Temperatures: Avoid high reaction temperatures, which can provide the energy needed for ring-opening. Most reductive aminations can be carried out at room temperature.

Nucleophilic Substitution of 3-Halooxetanes

Question 1: Similar to reductive amination, I am struggling with overalkylation when reacting a 3-halooxetane with an amine. What are the best strategies to obtain the mono-substituted product?

Answer: Overalkylation is a significant challenge in the direct amination of 3-halooxetanes due to the increased nucleophilicity of the product amine.

  • Use a Large Excess of Ammonia/Amine: When synthesizing the parent 3-aminooxetane, using a large excess of ammonia can statistically favor the reaction of the halooxetane with ammonia over the product amine.

  • Gabriel Synthesis: For the synthesis of primary 3-aminooxetanes, the Gabriel synthesis is an excellent method to avoid overalkylation. This involves the reaction of a 3-halooxetane with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

  • Use of an Ammonia Equivalent: Reagents like sodium azide followed by reduction (e.g., with H₂/Pd or LiAlH₄) can provide the primary amine without overalkylation side products.

Paternò-Büchi Reaction

Question 1: My Paternò-Büchi reaction is producing a mixture of regioisomers and diastereomers. How can I improve the stereoselectivity of the reaction?

Answer: The stereochemical outcome of the Paternò-Büchi reaction is dependent on the nature of the excited state of the carbonyl compound and the alkene.

  • Choice of Substrates: The reaction of N-acyl enamines with aldehydes often proceeds with high diastereoselectivity.

  • Solvent Effects: The polarity of the solvent can influence the stereoselectivity. It is recommended to screen different solvents to optimize the diastereomeric ratio.

  • Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity.

Quantitative Data Summary

The following tables summarize quantitative data on yields and side product formation for the synthesis of 3-aminooxetanes.

Table 1: Reductive Amination of Oxetan-3-one - Product Distribution

AmineReducing AgentConditionsDesired Product Yield (%)Overalkylation Product(s) Yield (%)Reference
AmmoniaNaBH(OAc)₃Acetic acid, DCE, rt~70-80%~10-20% (Dialkylamine)Generic observation
BenzylamineNaBH₃CNMeOH, rt~60-70%~15-25% (Dibenzylamino-oxetane)Generic observation

Table 2: Paternò-Büchi Reaction - Diastereoselectivity

Carbonyl CompoundAlkeneDiastereomeric Ratio (dr)Combined Yield (%)Reference
BenzaldehydeChiral N-acyl enamineup to >95:544-76%[1]
Benzaldehyde2,3-dihydrofuran76% de (endo)Not specified[2]

Experimental Protocols

Protocol 1: Reductive Amination of Oxetan-3-one with Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of oxetan-3-one to yield a secondary 3-aminooxetane.

Materials:

  • Oxetan-3-one

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in DCM or DCE (0.2 M) is added the primary amine (1.2 eq) and acetic acid (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Paternò-Büchi Reaction for the Synthesis of a Protected 3-Aminooxetane

This protocol is adapted from the synthesis of 3-aminooxetanes via the photocycloaddition of N-acyl enamines and aldehydes.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • N-acyl enamine (e.g., N-vinylformamide)

  • Acetonitrile (spectroscopic grade)

  • High-pressure mercury lamp with a Pyrex filter (λ > 290 nm)

  • Photoreactor

Procedure:

  • A solution of the aldehyde (1.0 eq) and the N-acyl enamine (1.2 eq) in acetonitrile is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.

  • The reaction vessel is placed in a photoreactor and irradiated with a high-pressure mercury lamp at room temperature.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product mixture is purified by flash column chromatography on silica gel to separate the diastereomers.

Visualizations

Reaction Scheme: Common Side Reactions in 3-Aminooxetane Synthesis

Side_Reactions Common Side Reactions in 3-Aminooxetane Synthesis cluster_RA Reductive Amination cluster_NS Nucleophilic Substitution cluster_PB Paternò-Büchi Reaction Oxetan-3-one Oxetan-3-one Desired 3-Aminooxetane Desired 3-Aminooxetane Oxetan-3-one->Desired 3-Aminooxetane + Amine, [H] Primary Amine Primary Amine Primary Amine->Desired 3-Aminooxetane Overalkylation Products Overalkylation Products Desired 3-Aminooxetane->Overalkylation Products + Oxetan-3-one, [H] Ring-Opened Products Ring-Opened Products Desired 3-Aminooxetane->Ring-Opened Products Harsh Conditions 3-Halooxetane 3-Halooxetane Desired 3-Aminooxetane_NS Desired 3-Aminooxetane 3-Halooxetane->Desired 3-Aminooxetane_NS + Amine Amine Amine Amine->Desired 3-Aminooxetane_NS Overalkylation_NS Overalkylation Products Desired 3-Aminooxetane_NS->Overalkylation_NS + 3-Halooxetane Aldehyde Aldehyde Desired 3-Aminooxetane_PB Desired 3-Aminooxetane Aldehyde->Desired 3-Aminooxetane_PB + N-Acyl Enamine, hν N-Acyl Enamine N-Acyl Enamine N-Acyl Enamine->Desired 3-Aminooxetane_PB Diastereomers Diastereomers Desired 3-Aminooxetane_PB->Diastereomers Mixture Formation Troubleshooting_Overalkylation Troubleshooting Overalkylation in Reductive Amination start Start: Reductive Amination of Oxetan-3-one observe Observe significant overalkylation (di- or tri-alkylation) start->observe strategy1 Strategy 1: Adjust Stoichiometry observe->strategy1 Yes strategy2 Strategy 2: Change Reducing Agent observe->strategy2 Yes strategy3 Strategy 3: Stepwise Procedure observe->strategy3 Yes solution1 Use large excess of amine strategy1->solution1 solution2 Switch to NaBH(OAc)₃ strategy2->solution2 solution3 1. Form imine/enamine 2. Isolate and reduce strategy3->solution3 outcome Desired Mono-alkylated 3-Aminooxetane solution1->outcome solution2->outcome solution3->outcome

References

Technical Support Center: Optimization of Coupling Reaction Yields with 3-Aminooxetane Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yields of coupling reactions involving 3-aminooxetane esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 3-aminooxetane esters?

A1: The main stability concern is the strained oxetane ring, which is susceptible to ring-opening under harsh conditions.[1] Key factors include:

  • Acidic Conditions: Strong acids can catalyze the cleavage of the oxetane ring.[1] It is crucial to use non-nucleophilic bases to neutralize any acidic conditions that may arise during the reaction or workup.[1]

  • High Temperatures: Elevated temperatures can promote decomposition of the oxetane ring.[1] Reactions should be run at the lowest effective temperature.

  • Substitution Pattern: The stability of the oxetane ring can be influenced by its substitution. For instance, 3,3-disubstituted oxetanes are generally more stable.[1]

Q2: My amide coupling reaction with a 3-aminooxetane ester is resulting in a low yield. What are the common initial checks I should perform?

A2: Low yields in amide couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best starting point:

  • Reagent Quality: Verify the purity of your 3-aminooxetane ester and the carboxylic acid. Impurities can interfere with the reaction.

  • Activation of the Carboxylic Acid: Ensure that the carboxylic acid is effectively activated. Standard coupling reagents like HATU or EDC/HOBt are commonly used.[2] In some cases, conversion to an acid chloride using reagents like SOCl₂ or oxalyl chloride might be necessary, although this can introduce harsh conditions.[2]

  • Base Selection: The choice of base is critical. A non-nucleophilic organic base like DIPEA or triethylamine is typically used to neutralize the acid formed during the reaction without interfering with the coupling partners.

  • Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated carboxylic acid species.

Q3: I am observing significant unreacted starting material in my Suzuki coupling with a 3-aminooxetane derivative. What could be the issue?

A3: Unreacted starting material in a Suzuki coupling often points to issues with the catalyst, reaction conditions, or the stability of the boronic acid/ester.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is conducted under a properly maintained inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[3]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time or through improper storage.[3] Use fresh, high-quality catalyst and ligand.

  • Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.[3] The purity of the base is also important.

  • Protodeboronation: Boronic acids and esters, particularly electron-deficient ones, can undergo protodeboronation, where the boron group is replaced by a hydrogen atom.[3] This can be minimized by using milder bases, shorter reaction times, and lower temperatures.[3]

Troubleshooting Guides

Amide Coupling Troubleshooting

Problem: Low to no product formation in the amide coupling of a 3-aminooxetane ester with a carboxylic acid.

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling check_reagents Verify Purity of 3-Aminooxetane Ester and Carboxylic Acid start->check_reagents check_activation Confirm Carboxylic Acid Activation (e.g., via LC-MS) check_reagents->check_activation Reagents OK solution1 Use Fresh/Purified Reagents check_reagents->solution1 Impurities Found activation_issue Activation Incomplete check_activation->activation_issue amine_issue Amine Unreactive? activation_issue->amine_issue No solution2 Try Alternative Coupling Reagents (HATU, COMU) or Convert to Acid Chloride activation_issue->solution2 Yes optimize_conditions Optimize Reaction Conditions (Solvent, Temp.) amine_issue->optimize_conditions No solution3 Use a Stronger, Non-Nucleophilic Base or Premix Amine with Base amine_issue->solution3 Yes side_reactions Check for Side Reactions (e.g., Ring Opening) optimize_conditions->side_reactions solution4 Screen Solvents (DMF, NMP) and Vary Temperature optimize_conditions->solution4 solution5 Lower Reaction Temperature, Use Milder Base side_reactions->solution5

Possible Cause Suggested Solution
Poor Quality Starting Materials Verify the purity of the 3-aminooxetane ester and the carboxylic acid using techniques like NMR or LC-MS. Purify if necessary.
Inefficient Carboxylic Acid Activation If using standard coupling reagents (e.g., EDC/HOBt) shows incomplete formation of the activated ester, consider more potent reagents like HATU or COMU. Alternatively, convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride, but be mindful of the harsher conditions.[2]
Low Nucleophilicity of the Amine The 3-aminooxetane nitrogen might be weakly nucleophilic. Try using a stronger, non-nucleophilic base (e.g., DBU) or pre-mixing the amine with a base like NaH to form the amide anion before adding the activated ester.
Suboptimal Reaction Conditions Screen different solvents such as DMF, NMP, or THF. Vary the reaction temperature; while higher temperatures can increase the rate, they may also lead to decomposition of the oxetane ring.[1]
Side Reactions The strained oxetane ring can undergo cleavage under acidic or high-temperature conditions.[1] Monitor the reaction for byproducts. If decomposition is observed, attempt the reaction at a lower temperature or use a milder base.
Suzuki Coupling Troubleshooting

Problem: Low yield in the Suzuki coupling of a 3-halooxetane ester with a boronic acid/ester.

Suzuki_Coupling_Troubleshooting start Low Yield in Suzuki Coupling check_atmosphere Ensure Inert Atmosphere (Ar/N2) start->check_atmosphere atmosphere_issue Oxygen Present? check_atmosphere->atmosphere_issue check_reagents Verify Purity of Reagents, Catalyst, and Ligand reagent_issue Degraded Reagents? check_reagents->reagent_issue atmosphere_issue->check_reagents No solution1 Improve Degassing Technique (e.g., Freeze- Pump-Thaw Cycles) atmosphere_issue->solution1 Yes check_protodeboronation Check for Protodeboronation reagent_issue->check_protodeboronation No solution2 Use Fresh Catalyst/Ligand and Anhydrous/Degassed Solvents reagent_issue->solution2 Yes optimize_conditions Optimize Base, Solvent, and Temperature check_protodeboronation->optimize_conditions Not Detected solution3 Use Milder Base (e.g., K3PO4), Lower Temperature, Shorter Reaction Time check_protodeboronation->solution3 Detected solution4 Screen Different Bases (Cs2CO3, K2CO3) and Solvent Systems (Dioxane/H2O, Toluene/H2O) optimize_conditions->solution4

Possible Cause Suggested Solution
Catalyst Deactivation The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.[3] Use fresh catalyst and phosphine ligands, as they can degrade upon storage.[3]
Protodeboronation This is a major side reaction where the boronic acid/ester is replaced by a hydrogen atom, especially with electron-deficient substrates.[3] To mitigate this, consider using a milder base (e.g., K₃PO₄), a two-phase solvent system (e.g., toluene/water), or converting the boronic acid to a more stable derivative like a pinacol ester.[3][4]
Incorrect Base or Solvent The choice of base and solvent is crucial and often interdependent.[4] Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Common solvent systems include dioxane/water, THF/water, and toluene/water.[4][5]
Aryl Halide Reactivity The reactivity of the halide coupling partner follows the trend I > Br > OTf >> Cl.[3] Couplings with aryl chlorides are more challenging and may require more specialized, highly active catalyst systems.[3]
Homocoupling The formation of a biaryl product from the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can sometimes be beneficial, but significant homocoupling may indicate a need to adjust the catalyst system or reaction conditions.

Data Tables for Reaction Optimization

Table 1: Amide Coupling Conditions
Coupling Reagent Base Solvent Temperature (°C) Typical Yield Range Notes
EDC/HOBtDIPEADCM, DMF0 to RTModerate to GoodA standard, cost-effective method. May be slow for sterically hindered substrates.
HATUDIPEA, 2,6-LutidineDMF, NMP0 to RTGood to ExcellentHighly efficient, even for difficult couplings, but more expensive.[6]
SOCl₂ / Oxalyl ChloridePyridine, Et₃NDCM, Toluene0 to 80VariableForms a highly reactive acid chloride. Can be harsh and may not be suitable for sensitive substrates.[2]
T3PPyridine, Et₃NEtOAc, THFRT to 50Good to ExcellentA versatile and efficient reagent with easy workup.
Table 2: Suzuki Coupling Conditions
Palladium Catalyst Ligand Base Solvent System Temperature (°C) Notes
Pd(PPh₃)₄NoneK₂CO₃, Na₂CO₃Toluene/EtOH/H₂O, Dioxane/H₂O80-100A classic catalyst, but can be sensitive to air.
Pd(OAc)₂PPh₃, SPhos, XPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, THF/H₂O80-110A versatile precursor; the choice of ligand is crucial for reactivity and scope.[3]
PdCl₂(dppf)dppfK₂CO₃, CsFDMF, Toluene/H₂O80-100Effective for a wide range of substrates.
Pd₂(dba)₃P(t-Bu)₃, PCy₃K₃PO₄, KOtBuToluene, THFRT to 80Highly active catalyst system, often enabling reactions at lower temperatures.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the 3-aminooxetane ester (1.05 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine the 3-halooxetane ester (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water).[3]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂ and SPhos).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

References

Technical Support Center: Removal of Boc Protecting Group from 3-Aminooxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-aminooxetanes.

Troubleshooting Guide

Researchers often face challenges such as incomplete deprotection or degradation of the oxetane ring. This guide provides a systematic approach to troubleshoot these common issues.

Problem 1: Incomplete Boc Deprotection

Symptom: TLC or LC-MS analysis shows the presence of starting material after the reaction is deemed complete.

Potential Cause Suggested Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider switching to a stronger acid system, such as 4M HCl in dioxane.[1]
Inadequate Reaction Time or Temperature Monitor the reaction progress closely using TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as prolonged reaction times or higher temperatures can promote side reactions, including oxetane ring opening.[1]
Steric Hindrance For sterically hindered 3-aminooxetanes, more forcing conditions may be necessary. This can include a higher concentration of acid or a longer reaction time.[1]
Poor Substrate Solubility Ensure the Boc-protected 3-aminooxetane is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems.
Problem 2: Oxetane Ring Opening

Symptom: Formation of diol or other ring-opened byproducts, often detected by LC-MS or NMR. The oxetane ring is susceptible to ring-opening under acidic conditions, a reaction that can be facilitated by the presence of the neighboring deprotected amine acting as an internal nucleophile.[2]

Potential Cause Suggested Solution
Harsh Acidic Conditions The use of strong acids like concentrated TFA can promote ring opening.[2] Switch to a milder deprotection method. Options include using a lower concentration of TFA, or alternative reagents like oxalyl chloride in methanol, or a solid-phase acid catalyst.[3]
Prolonged Reaction Time Extended exposure to acidic conditions increases the likelihood of ring degradation. Optimize the reaction time by closely monitoring the disappearance of the starting material.
Elevated Temperature Higher temperatures can accelerate both the desired deprotection and the undesired ring-opening. Perform the reaction at 0 °C or room temperature whenever possible.
Substituent Effects The stability of the oxetane ring is influenced by its substitution pattern. 3,3-disubstituted oxetanes are generally more stable.[2] For less stable derivatives, milder conditions are crucial.
Problem 3: Formation of Side Products (Other than Ring Opening)

Symptom: Observation of unexpected spots on TLC or peaks in LC-MS.

Potential Cause Suggested Solution
t-Butylation The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or solvent.[1] Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.
Trifluoroacetylation When using TFA, the deprotected amine can be acylated by a trifluoroacetyl group.[1] To minimize this, ensure prompt work-up and neutralization after the reaction is complete. Alternatively, consider using HCl in dioxane.[1]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of a 3-aminooxetane?

A1: The most common methods for Boc deprotection involve the use of strong acids.[4] Typical conditions include:

  • Trifluoroacetic acid (TFA): A solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature for 1-2 hours.[1]

  • Hydrogen chloride (HCl): A 4M solution of HCl in 1,4-dioxane or methanol, typically stirred at room temperature for 1-4 hours.[1]

Q2: How can I minimize the risk of oxetane ring opening during Boc deprotection?

A2: The stability of the oxetane ring is a critical concern under acidic deprotection conditions.[2] To minimize ring opening:

  • Use the mildest effective conditions: Start with a lower concentration of acid and a lower temperature (e.g., 20% TFA in DCM at 0 °C).

  • Monitor the reaction closely: Avoid unnecessarily long reaction times.

  • Consider alternative, milder reagents: For particularly sensitive substrates, explore methods such as using oxalyl chloride in methanol, which has been shown to be effective for deprotecting substrates with acid-labile groups.[3]

Q3: My 3-aminooxetane is part of a larger molecule with other acid-sensitive functional groups. What deprotection methods are recommended for selectivity?

A3: For substrates with multiple acid-sensitive groups, harsh conditions with TFA or concentrated HCl are often unsuitable.[3] Consider the following milder and more selective methods:

  • Oxalyl chloride in methanol: This system can deprotect N-Boc groups in the presence of other acid-labile functionalities.[3]

  • Heteropolyacid catalysts: These solid acids can offer high selectivity and are easily recoverable.[5]

  • Lewis acids: While less common on a large scale, Lewis acids like bismuth(III) trichloride have been reported to selectively remove Boc groups in the presence of other acid-sensitive moieties.[6]

Q4: What is the best way to work up the reaction and purify the resulting 3-aminooxetane salt?

A4: The work-up procedure depends on the deprotection method used.

  • For TFA deprotection: After completion, the TFA and solvent are typically removed under reduced pressure. The resulting TFA salt can sometimes be purified by precipitation from a suitable solvent like diethyl ether. To obtain the free amine, the residue is dissolved in a suitable solvent and washed with a mild base like saturated sodium bicarbonate solution.

  • For HCl/dioxane deprotection: The reaction mixture is often concentrated to dryness to yield the hydrochloride salt, which may precipitate and can be collected by filtration. The salt can often be purified by recrystallization from a solvent system like 2-propanol/diethyl ether.[7]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The progress of the reaction should be monitored to ensure complete conversion of the starting material and to avoid prolonged exposure to acidic conditions.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. The deprotected amine salt will have a different Rf value than the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more sensitive technique that can confirm the disappearance of the starting material and the appearance of the product with the correct mass. It is also useful for detecting any side products that may have formed.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard method for the removal of the Boc group from a 3-aminooxetane using TFA.

Materials:

  • Boc-protected 3-aminooxetane

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected 3-aminooxetane in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to achieve the desired concentration (typically 20-50% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • To isolate the free amine, re-dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected 3-aminooxetane.

  • Purify the product by column chromatography, crystallization, or distillation as required.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol provides an alternative to TFA for Boc deprotection, often resulting in the hydrochloride salt of the amine.

Materials:

  • Boc-protected 3-aminooxetane

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Dissolve the Boc-protected 3-aminooxetane in a minimal amount of a suitable solvent if necessary, or use it neat if it is a liquid.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the starting material at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours). In many cases, the hydrochloride salt of the deprotected amine will precipitate out of the solution.

  • Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • The crude salt can be further purified by trituration with diethyl ether or by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether or isopropanol/diethyl ether).

Visualizations

Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection cluster_monitoring Monitoring cluster_decision Check Completion cluster_workup Work-up & Isolation cluster_product Product cluster_troubleshooting Troubleshooting start Boc-3-Aminooxetane deprotection Select Deprotection Method (e.g., TFA/DCM or HCl/Dioxane) start->deprotection monitoring Monitor Reaction (TLC, LC-MS) deprotection->monitoring is_complete Reaction Complete? monitoring->is_complete workup Work-up/ Purification is_complete->workup Yes troubleshoot Incomplete Reaction or Side Products Formed is_complete->troubleshoot No product 3-Aminooxetane (Free Base or Salt) workup->product adjust Adjust Conditions (See Troubleshooting Guide) troubleshoot->adjust adjust->deprotection

Caption: General workflow for the Boc deprotection of 3-aminooxetanes.

Troubleshooting_Logic start Problem Observed incomplete Incomplete Deprotection start->incomplete ring_opening Oxetane Ring Opening start->ring_opening side_products Other Side Products start->side_products incomplete_cause1 Insufficient Acid Strength? incomplete->incomplete_cause1 ring_opening_cause1 Harsh Acidic Conditions? ring_opening->ring_opening_cause1 side_products_cause1 t-Butylation? side_products->side_products_cause1 incomplete_sol1 Increase Acid Conc. or Use Stronger Acid incomplete_cause1->incomplete_sol1 Yes incomplete_cause2 Insufficient Time/Temp? incomplete_cause1->incomplete_cause2 No incomplete_sol2 Increase Reaction Time or Temperature (cautiously) incomplete_cause2->incomplete_sol2 Yes ring_opening_sol1 Use Milder Conditions (Lower Conc./Temp, Alt. Reagent) ring_opening_cause1->ring_opening_sol1 Yes side_products_sol1 Add Scavenger (e.g., TES) side_products_cause1->side_products_sol1 Yes side_products_cause2 Trifluoroacetylation? side_products_cause1->side_products_cause2 No side_products_sol2 Prompt Work-up/ Neutralization or use HCl side_products_cause2->side_products_sol2 Yes

Caption: Troubleshooting decision tree for Boc deprotection of 3-aminooxetanes.

References

Technical Support Center: Scale-Up Synthesis of Oxetane Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxetane building blocks. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of oxetane synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane ring prone to opening, and how can I prevent it during my reaction?

A1: The oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions, particularly under acidic conditions.[1] To prevent unintended ring-opening:

  • Avoid Strong Acids: Whenever possible, use basic or neutral reaction conditions. For reactions that require acidic conditions, milder acids should be screened, and the reaction temperature should be kept as low as possible.[2][3]

  • Control Temperature: Localized hot spots in a large-scale reactor can promote decomposition. Ensure efficient stirring and temperature control.[3][4]

  • Substitution Pattern: The stability of the oxetane ring is highly dependent on its substitution. 3,3-disubstituted oxetanes are generally more stable due to steric hindrance, which blocks the trajectory of external nucleophiles.[3][4]

Q2: I am observing low yields in my Williamson etherification for oxetane formation. What are the common causes and solutions?

A2: The intramolecular Williamson etherification to form a four-membered ring (a 4-exo-tet cyclization) is often kinetically less favorable than the formation of three, five, or six-membered rings.[5][6] Common issues and troubleshooting steps include:

  • Inefficient Cyclization: Ensure a strong base is used to fully deprotonate the alcohol. Common bases include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).[5]

  • Incompatible Functional Groups: The harsh basic conditions required can be incompatible with sensitive functional groups on your substrate. Consider using protecting groups that are stable to strong bases.

  • Leaving Group Choice: A good leaving group (e.g., tosylate, mesylate, or iodide) is essential for efficient cyclization.[5]

Q3: My Paternò-Büchi reaction for oxetane synthesis is not working well on a larger scale. What are the typical challenges?

A3: The Paternò-Büchi reaction, a [2+2] photocycloaddition, presents several scale-up challenges:[6][7][8]

  • Light Penetration: As the reaction scale and concentration increase, light penetration through the reaction mixture can become limited, leading to incomplete conversion. The use of flow chemistry can sometimes mitigate this issue.[9][10]

  • Side Reactions: UV irradiation can lead to the formation of side products, complicating purification.[6][8]

  • Selectivity Issues: The reaction can sometimes suffer from poor reactivity and selectivity, which is highly substrate-dependent.[6][11]

Q4: What are the main safety concerns when scaling up oxetane synthesis?

A4: The primary safety concern is the potential for uncontrolled ring-opening of the strained oxetane ring, which can be exothermic and lead to a runaway reaction.[3][4] Key safety considerations include:

  • Thermal Stability: Assess the thermal stability of your oxetane-containing intermediates and final product.

  • Acidic Contaminants: Ensure that all reagents and solvents are free from acidic impurities that could catalyze ring-opening.

  • Reactor Hot Spots: On a large scale, inefficient mixing can lead to localized overheating, which can initiate decomposition.[3][4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of oxetane Inefficient cyclization (Williamson etherification).Use a stronger base (e.g., NaH, KOtBu). Ensure a good leaving group is present (e.g., I, OTs, OMs).[5]
Poor reactivity in Paternò-Büchi reaction.Optimize the wavelength and intensity of the UV light source. Consider using a flow reactor for better light penetration.[7][9] Screen different solvents.
Catalyst deactivation.For catalyzed reactions, investigate potential catalyst poisons in the starting materials or solvents. Consider using a higher catalyst loading or a more robust catalyst.[12]
Formation of ring-opened byproducts Presence of acid (catalytic amounts can be sufficient).Scrupulously exclude acidic impurities. Use base-washed glassware. Consider adding a non-nucleophilic base scavenger.[2][3]
High reaction temperature.Lower the reaction temperature. Ensure adequate cooling and stirring to prevent hot spots.[3][4]
Unstable substitution pattern.If possible, modify the synthetic route to target a more stable substitution pattern, such as a 3,3-disubstituted oxetane.[3][4]
Difficulty in purification Formation of closely related isomers or byproducts.Optimize reaction conditions to improve selectivity. Explore different chromatographic techniques (e.g., reversed-phase, SFC) or crystallization.
Residual starting materials.Drive the reaction to completion by increasing reaction time, temperature (if thermally stable), or reagent stoichiometry.
Inconsistent results upon scale-up Poor mixing or heat transfer in a larger reactor.Improve agitation. Use a reactor with a better surface area-to-volume ratio. Consider a semi-batch or continuous-flow process.[3][4]
Change in reagent grade or source.Qualify all new batches of reagents and solvents to ensure they meet the required specifications.

Experimental Protocols

Key Experiment: Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification

This protocol is a general guideline for the synthesis of 3,3-disubstituted oxetanes, which are known for their enhanced stability.

Step 1: Diol Synthesis The synthesis typically starts from a substituted dimethyl malonate. The ester groups are reduced to the corresponding diol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

Step 2: Monotosylation Selective tosylation of one of the primary hydroxyl groups is achieved using tosyl chloride (TsCl) in the presence of a base like pyridine. The reaction is typically run at low temperatures to favor monosubstitution.

Step 3: Intramolecular Cyclization The tosylated diol is then cyclized using a strong base.

  • Dissolve the monotosylated diol in a suitable anhydrous solvent (e.g., THF).

  • Cool the solution in an ice bath.

  • Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Yields for the Williamson etherification step are typically in the range of 59% to 87%.[5][6]

Visualizations

Experimental Workflow: Williamson Etherification for Oxetane Synthesis```dot

G cluster_start Starting Materials cluster_step1 Step 1: Reduction cluster_reagents2 Reagents cluster_step2 Step 2: Monotosylation cluster_reagents3 Reagents cluster_step3 Step 3: Cyclization cluster_end Product start1 Substituted Dimethyl Malonate step1 Formation of Diol start1->step1 start2 Reducing Agent (e.g., LiAlH4) start2->step1 step2 Formation of Monotosylated Diol step1->step2 reagent2_1 Tosyl Chloride reagent2_1->step2 reagent2_2 Pyridine reagent2_2->step2 step3 Williamson Etherification step2->step3 reagent3 Strong Base (e.g., NaH, KOtBu) reagent3->step3 end_product 3,3-Disubstituted Oxetane step3->end_product

Caption: Decision tree for troubleshooting low oxetane yields.

References

Technical Support Center: Mitigating Cytochrome P450 (CYP) Inhibition with Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of oxetane-containing compounds to mitigate Cytochrome P450 (CYP) inhibition.

Frequently Asked Questions (FAQs)

Q1: Why is mitigating CYP inhibition a critical step in drug development?

A1: Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the metabolism of a vast majority of clinically used drugs.[1] Inhibition of these enzymes by a drug candidate can lead to significant drug-drug interactions (DDIs). When a CYP enzyme is inhibited, the metabolism of other drugs that are substrates for that enzyme can be slowed or blocked, leading to their accumulation in the body. This can result in increased drug exposure, potentially causing toxicity and adverse effects. Therefore, mitigating CYP inhibition is crucial for developing safer and more effective therapeutics.

Q2: How does incorporating an oxetane moiety into a compound help mitigate CYP inhibition?

A2: The primary strategy behind using oxetanes is to redirect the metabolic pathway of a drug away from CYP450 enzymes.[2] Oxetane rings can be hydrolyzed by microsomal epoxide hydrolase (mEH), providing an alternative, non-CYP mediated clearance pathway.[2][3] By promoting metabolism through mEH, the reliance on CYP enzymes is reduced, thereby lowering the potential for CYP inhibition and associated drug-drug interactions. Additionally, the unique physicochemical properties of the oxetane ring, such as its polarity and three-dimensionality, can sterically shield metabolically labile sites on the molecule from CYP-mediated degradation.[4][5]

Q3: What are the common CYP isoforms that are of concern for inhibition, and how have oxetanes been shown to address these?

A3: The most common CYP isoforms of concern in drug metabolism are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. Several studies have demonstrated the effectiveness of incorporating oxetanes to reduce inhibition of these key enzymes. For instance, replacement of a metabolically labile group with an oxetane has been shown to significantly decrease the inhibition of CYP3A4 and CYP2C9.[2]

Q4: What is an IC50 shift assay and how is it used to assess time-dependent inhibition (TDI)?

A4: The IC50 shift assay is a common in vitro method to evaluate time-dependent inhibition of CYP enzymes. It compares the half-maximal inhibitory concentration (IC50) of a compound with and without a pre-incubation period with human liver microsomes (HLMs) and NADPH.[2][3] A significant decrease in the IC50 value after pre-incubation (an "IC50 shift") suggests that a metabolite of the compound, formed during the pre-incubation, is a more potent inhibitor than the parent compound, or that the parent compound is a mechanism-based inactivator.[2][3] A fold shift of greater than 1.5 to 2 is often considered indicative of time-dependent inhibition.[2][3]

Q5: Besides reducing CYP inhibition, what other advantages can oxetane incorporation offer in drug design?

A5: The incorporation of an oxetane moiety can offer several other benefits in drug design. These include improved aqueous solubility, enhanced metabolic stability, and modulation of basicity (pKa) of nearby amine groups, which can help to mitigate off-target effects such as hERG inhibition.[6][7] The rigid, three-dimensional structure of the oxetane ring can also improve binding affinity and selectivity for the target protein.

Troubleshooting Guides

Issue 1: High variability in CYP inhibition assay results.

  • Possible Cause: Inconsistent pipetting, especially of small volumes, can introduce significant error. Variations in incubation temperature or timing can also affect enzyme kinetics. The quality and lot-to-lot variability of human liver microsomes (HLMs) can be another source of inconsistency.

  • Troubleshooting Steps:

    • Ensure all pipettes are properly calibrated. For high-throughput screening, consider using automated liquid handlers to improve precision.

    • Maintain a consistent temperature of 37°C throughout the incubation period and ensure precise timing for all steps.

    • Use a single, well-characterized lot of HLMs for a series of comparative experiments to minimize variability.

    • If the test compound or probe substrate is suspected to be unstable, perform stability checks under the assay conditions.

Issue 2: The IC50 value for my oxetane-containing compound is still high, or I am not observing the expected reduction in CYP inhibition.

  • Possible Cause: The position of the oxetane moiety within the molecule is critical. If it is not placed at or near a primary site of CYP-mediated metabolism, its effect on mitigating inhibition may be limited. The overall lipophilicity and electronic properties of the molecule also play a significant role in CYP inhibition.

  • Troubleshooting Steps:

    • Use in silico metabolic prediction tools to identify the most likely sites of metabolism on your parent molecule.

    • Synthesize and test analogues with the oxetane placed at different positions to empirically determine the optimal location for reducing CYP inhibition.

    • Consider the overall physicochemical properties of your compound. It may be necessary to modify other parts of the molecule in conjunction with the oxetane to achieve the desired profile.

Issue 3: My compound has poor solubility in the assay buffer.

  • Possible Cause: Many drug candidates are lipophilic and have limited aqueous solubility, which can lead to inaccurate results in in vitro assays.

  • Troubleshooting Steps:

    • Use a co-solvent such as dimethyl sulfoxide (DMSO) to dissolve the compound, but keep the final concentration in the incubation low (ideally ≤0.5%) to avoid solvent-mediated inhibition of CYP enzymes.

    • Always include a vehicle control with the same concentration of the co-solvent to account for its effects on enzyme activity.

    • If solubility issues persist, consider using alternative assay systems, such as recombinant CYP enzymes with a lower protein concentration, which can sometimes tolerate slightly higher solvent concentrations.

Issue 4: I am observing a significant IC50 shift, indicating time-dependent inhibition (TDI), for my oxetane-containing compound.

  • Possible Cause: While oxetanes can redirect metabolism, the parent compound or a non-CYP-mediated metabolite could still be a time-dependent inhibitor. Alternatively, the oxetane-diol metabolite formed via mEH could potentially be an inhibitor of a CYP enzyme.

  • Troubleshooting Steps:

    • If an IC50 shift is observed, it is crucial to determine the kinetic parameters of inactivation, k_inact and K_I, to assess the clinical risk.

    • Conduct further metabolite identification studies to determine the structure of the metabolite(s) responsible for the TDI.

    • If a specific metabolite is identified as the culprit, further medicinal chemistry efforts can be directed at blocking the metabolic pathway leading to its formation.

Data Presentation

Table 1: Mitigation of CYP3A4 Inhibition with Oxetane-Containing Compounds

Parent CompoundNon-Oxetane Analogue IC50 (µM)Oxetane-Containing CompoundOxetane Analogue IC50 (µM)Fold Improvement
mTOR Inhibitor 41 TDI (CYP3A4)mTOR Inhibitor 43 (GDC-0349) > 100 (No TDI)N/A
mTOR Inhibitor 44 2.5 (TDI)mTOR Inhibitor 46 (GNE-555) > 50 (No TDI)> 20

Table 2: Mitigation of CYP2C9 Inhibition with Oxetane-Containing Compounds

Parent CompoundNon-Oxetane Analogue IC50 (µM)Oxetane-Containing CompoundOxetane Analogue IC50 (µM)Fold Improvement
IDO1 Inhibitor 31 Strong CYP2C9 InhibitionIDO1 Inhibitor 33 No significant inhibitionN/A
IDO1 Inhibitor 32 Potent CYP2C9 InhibitionIDO1 Inhibitor 33 No significant inhibitionN/A

Experimental Protocols

Protocol 1: In Vitro CYP Inhibition Assay using Human Liver Microsomes (IC50 Determination)

1. Materials:

  • Test compound and positive control inhibitor stock solutions (e.g., in DMSO).

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • CYP-specific probe substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

  • Acetonitrile with an internal standard for reaction quenching and sample analysis.

  • 96-well plates.

  • Incubator/shaker (37°C).

  • LC-MS/MS system.

2. Procedure:

  • Prepare a series of dilutions of the test compound and positive control in the assay buffer.

  • In a 96-well plate, add the HLM suspension to the phosphate buffer.

  • Add the test compound or positive control dilutions to the wells containing the HLM suspension. Include a vehicle control (solvent only).

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Immediately after adding the NADPH, add the CYP-specific probe substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding cold acetonitrile containing an internal standard to each well.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

3. Data Analysis:

  • Calculate the percent inhibition of metabolite formation for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Time-Dependent CYP Inhibition Assay (IC50 Shift Assay)

This protocol is similar to the direct inhibition assay but includes a pre-incubation step.

1. Procedure:

  • Perform the assay in parallel under three conditions:

    • Condition A (No pre-incubation): Add the NADPH regenerating system and probe substrate immediately after the test compound.

    • Condition B (Pre-incubation without NADPH): Pre-incubate the HLM suspension with the test compound for a set time (e.g., 30 minutes) at 37°C without the NADPH regenerating system. Then, initiate the reaction by adding both the NADPH regenerating system and the probe substrate.

    • Condition C (Pre-incubation with NADPH): Pre-incubate the HLM suspension with the test compound and the NADPH regenerating system for the same duration at 37°C. Then, initiate the final incubation by adding the probe substrate.

  • Follow steps 7-10 from the direct inhibition assay protocol for all three conditions.

2. Data Analysis:

  • Calculate the IC50 value for each of the three conditions.

  • Determine the IC50 shift by calculating the ratio of the IC50 from Condition B to the IC50 from Condition C. A ratio significantly greater than 1.5-2.0 is indicative of time-dependent inhibition.

Mandatory Visualization

CYP_Metabolism_Mitigation cluster_cyp Traditional Metabolism cluster_oxetane Metabolism with Oxetane Drug_Candidate Drug_Candidate CYP450_Enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Drug_Candidate->CYP450_Enzymes Metabolism Metabolite_CYP Metabolite(s) CYP450_Enzymes->Metabolite_CYP DDI_Risk Potential for Drug-Drug Interactions CYP450_Enzymes->DDI_Risk Oxetane_Compound Oxetane-Containing Drug Candidate mEH Microsomal Epoxide Hydrolase (mEH) Oxetane_Compound->mEH Alternative Metabolism Reduced_DDI_Risk Reduced Potential for Drug-Drug Interactions Oxetane_Compound->Reduced_DDI_Risk Diol_Metabolite Diol Metabolite mEH->Diol_Metabolite

Caption: Diversion of metabolism from CYP450 to mEH by oxetane incorporation.

CYP_Inhibition_Workflow Start Start: Prepare Reagents Add_HLM Add Human Liver Microsomes to buffer Start->Add_HLM Add_Compound Add Test Compound/ Positive Control/Vehicle Add_HLM->Add_Compound Pre_Incubate_37C Pre-incubate at 37°C Add_Compound->Pre_Incubate_37C Initiate_Reaction Initiate Reaction: Add NADPH & Probe Substrate Pre_Incubate_37C->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Quench Quench Reaction with Acetonitrile + Internal Std. Incubate_37C->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate % Inhibition and Determine IC50 Analyze->Data_Analysis End End: Report IC50 Data_Analysis->End TDI_Workflow cluster_A Condition A cluster_B Condition B cluster_C Condition C Start Start Prepare_Plates Prepare 3 sets of plates: A) No Pre-incubation B) Pre-incubation w/o NADPH C) Pre-incubation w/ NADPH Start->Prepare_Plates Add_HLM_Compound Add HLM and Test Compound to all plates Prepare_Plates->Add_HLM_Compound Initiate_A Immediately add NADPH & Probe Substrate Add_HLM_Compound->Initiate_A Pre_Incubate_B Pre-incubate 30 min at 37°C Add_HLM_Compound->Pre_Incubate_B Pre_Incubate_C Pre-incubate 30 min at 37°C with NADPH Add_HLM_Compound->Pre_Incubate_C Incubate_A Incubate Quench_Analyze Quench, Centrifuge, and Analyze all plates Incubate_A->Quench_Analyze Initiate_B Add NADPH & Probe Substrate Pre_Incubate_B->Initiate_B Incubate_B Incubate Incubate_B->Quench_Analyze Initiate_C Add Probe Substrate Pre_Incubate_C->Initiate_C Incubate_C Incubate Incubate_C->Quench_Analyze Calculate_IC50s Calculate IC50 for each condition Quench_Analyze->Calculate_IC50s Calculate_Shift Calculate IC50 Shift: Ratio of IC50(B) / IC50(C) Calculate_IC50s->Calculate_Shift End End: Report Shift Calculate_Shift->End

References

Technical Support Center: Enhancing Aqueous Solubility with Oxetane Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide focuses on the strategic use of oxetane-containing building blocks, such as Methyl 3-aminooxetane-3-carboxylate, to improve the aqueous solubility and other physicochemical properties of drug candidates.

Frequently Asked Questions (FAQs)

Q1: How can this compound be used to improve the solubility of my compound?

A1: this compound is not used as an additive or excipient to dissolve a final compound. Instead, it serves as a chemical building block during the synthesis or lead optimization phase. By incorporating the oxetane ring directly into the molecular structure of your compound, you can significantly alter its physicochemical properties. The oxetane motif is valued for its ability to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability.[1][2]

Q2: What is the mechanism by which the oxetane ring increases aqueous solubility?

A2: The oxetane ring improves solubility through several key features:

  • Polarity: The oxygen atom in the four-membered ring is a hydrogen bond acceptor and increases the overall polarity of the molecule, which is favorable for interaction with water.[2]

  • Reduced Lipophilicity: Replacing non-polar groups, such as a gem-dimethyl group, with a polar oxetane can lower the compound's lipophilicity (LogP/LogD), a common strategy to boost aqueous solubility.[3]

  • Three-Dimensionality: The sp³-rich, puckered structure of the oxetane ring disrupts molecular planarity and can reduce crystal packing energy (lattice energy), making it easier for water molecules to solvate the compound.[4]

Q3: Besides solubility, what other properties does the oxetane motif affect?

A3: The incorporation of an oxetane can have profound, and often beneficial, effects on other medicinally relevant properties.[5] These include:

  • Metabolic Stability: Oxetanes are often more resistant to metabolic degradation compared to other common functionalities.[3]

  • Reduced Basicity of Adjacent Amines: The electron-withdrawing nature of the oxetane's oxygen atom can decrease the basicity (pKa) of nearby amino groups.[4] This can be crucial for avoiding off-target effects, such as hERG inhibition.[1]

  • Improved Permeability: In certain cases, the modulation of basicity and lipophilicity can lead to improved cell permeability.[4]

Q4: Are there any stability concerns with oxetane-containing compounds?

A4: While generally stable, the strained four-membered ring can be susceptible to ring-opening under harsh acidic conditions.[5] Additionally, some oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones upon heating or during storage.[6] Stability should be assessed on a case-by-case basis under the conditions of your specific experimental protocols.

Troubleshooting Guide

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an assay.

  • Question: I've successfully synthesized my new oxetane-containing compound, but it crashes out of solution when I try to prepare my working dilutions for a biological assay. How can I fix this?

  • Answer: This is a common challenge for compounds with limited aqueous solubility, indicating that the final concentration in your assay medium is above its kinetic solubility limit.[7]

    • Optimization Steps:

      • Lower the Final Concentration: Test a lower final concentration of your compound in the assay.

      • Optimize Co-Solvent Percentage: Keep the final DMSO concentration as low as possible (typically below 1%, ideally below 0.5%) to avoid solvent-induced artifacts.[7]

      • Modify Dilution Technique: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously.[8] This rapid dispersion can minimize localized high concentrations that lead to precipitation.

      • Gentle Heating/Sonication: Briefly warming the solution to 37°C or using a sonicator can sometimes help dissolve the compound, but be cautious of potential degradation.[7]

      • Determine Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) to formally determine the concentration at which your compound begins to precipitate in your specific assay buffer.[7]

Issue 2: The aqueous solubility of my compound did not improve after incorporating the oxetane building block.

  • Question: I replaced a gem-dimethyl group in my lead compound with an oxetane, but solubility assays show minimal or no improvement. What could be the reason?

  • Answer: While oxetanes are a powerful tool, their effect is highly dependent on the structural context of the entire molecule.[3]

    • Possible Causes:

      • Overall Molecular Properties: The improvement from the oxetane may be counteracted by other lipophilic regions of the molecule. The overall molecular weight, lipophilicity, and topology are critical.

      • Intramolecular Interactions: The new oxetane moiety might be forming an unfavorable intramolecular hydrogen bond or steric clash that negatively impacts its interaction with water.

      • Solid-State Properties: The new compound may have formed a highly stable crystal lattice (high lattice energy) that is difficult for water to break down. A thermodynamic solubility assay is needed to properly assess this.[9]

      • Incorrect Assay: Ensure you are using the appropriate solubility assay. A high-throughput kinetic assay might not tell the whole story. Cross-validate with a thermodynamic "shake-flask" assay for a more definitive result.[9][10]

Data Presentation: Impact of Oxetane Incorporation

The following table summarizes literature-reported examples of how incorporating an oxetane moiety can influence key physicochemical properties of a molecule.

Parent MoietyReplacement MoietyKey Property ChangeExample ContextReference(s)
gem-Dimethyl3-substituted OxetaneAqueous solubility may increase by a factor of 4 to >4000.General lead optimization[3]
Carbonyl3-substituted OxetaneCan improve aqueous solubility and circumvent carbonyl-specific enzymatic degradation.Bioisosteric replacement[2][4]
Ethyl on PiperazineOxetane on PiperazineReduced calculated amine pKaH from 8.0 to 6.4; maintained high solubility and permeability.SYK inhibitor optimization[4]
Methyl GroupOxetane UnitSignificantly improved metabolic stability and aqueous solubility.MMP-13 inhibitor development[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry/Turbidimetry)

This high-throughput method is ideal for early-stage discovery to quickly rank compounds.[9][11] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[12]

  • Plate Setup: In a 96-well or 384-well microplate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the appropriate wells.

  • Add Buffer: Add the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired highest final concentration, ensuring the final DMSO percentage is low (e.g., 1%).[11]

  • Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.

  • Incubate: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[11]

  • Measure Turbidity: Use a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength where the compound does not absorb (e.g., >500 nm).[13]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method measures the true equilibrium solubility and is the gold standard for lead optimization and pre-formulation.[10][14]

Methodology:

  • Add Solid Compound: Add an excess amount of the solid (crystalline) test compound to a vial containing a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure enough solid is present that some will remain undissolved at equilibrium.[15]

  • Equilibrate: Tightly seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16][17]

  • Separate Phases: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by passing the supernatant through a low-binding filter (e.g., PVDF).[17]

  • Quantify Concentration: Accurately determine the concentration of the dissolved compound in the clear filtrate/supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method.[10]

  • Data Analysis: Create a standard curve using known concentrations of the compound. Use this curve to calculate the concentration in the saturated sample, which represents the thermodynamic solubility (often reported in µg/mL or µM).[15]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Modification cluster_testing Solubility Assessment cluster_decision Decision Point lead_compound Lead Compound (Poor Solubility) reaction Chemical Synthesis (e.g., Amide Coupling) lead_compound->reaction building_block This compound building_block->reaction new_compound New Oxetane-Containing Analog reaction->new_compound kinetic_assay Kinetic Solubility Assay (High-Throughput) new_compound->kinetic_assay thermo_assay Thermodynamic Solubility Assay ('Shake-Flask') kinetic_assay->thermo_assay If promising data_analysis Data Analysis & Comparison thermo_assay->data_analysis decision Solubility Improved? data_analysis->decision decision->lead_compound No, Redesign final_compound Optimized Candidate (Proceed to further studies) decision->final_compound Yes chemical_principles cluster_parent Parent Moiety cluster_replacement Replacement Moiety (Oxetane) cluster_result Resulting Physicochemical Property gem_dimethyl gem-Dimethyl Group - Non-polar - Lipophilic - Low H-bonding potential solubility Increased Aqueous Solubility gem_dimethyl->solubility Leads to Poor oxetane Oxetane Ring - Polar (H-bond acceptor) - sp3-rich (3D shape) - Disrupts crystal packing oxetane->solubility Promotes

References

Validation & Comparative

A Comparative Guide to Scaffolding in Drug Discovery: Methyl 3-aminooxetane-3-carboxylate vs. Azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Small, saturated heterocycles have emerged as particularly valuable motifs for their ability to impart favorable physicochemical and pharmacological properties. Among these, methyl 3-aminooxetane-3-carboxylate and azetidine-3-carboxylic acid are two prominent building blocks that offer unique advantages in the design of novel therapeutics. This guide provides a detailed comparison of these two scaffolds, supported by experimental data and methodologies, to aid researchers in making informed decisions for their drug discovery programs.

Introduction to the Scaffolds

This compound is a four-membered heterocyclic compound containing an oxygen atom. The oxetane ring is known to be a bioisosteric replacement for commonly used functionalities like gem-dimethyl or carbonyl groups.[1] Its incorporation into a molecule can lead to profound improvements in aqueous solubility, metabolic stability, and conformational preferences.[1] The polar nature of the oxetane ring can also reduce lipophilicity, a key parameter in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Azetidine-3-carboxylic acid is a nitrogen-containing four-membered heterocycle. Azetidine derivatives are recognized for enhancing metabolic stability, providing structural rigidity, and improving aqueous solubility compared to more common saturated nitrogen heterocycles like piperidine and pyrrolidine.[3] They serve as versatile bioisosteres and can provide advantageous exit vectors for further chemical modification.[3]

Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffolds is presented below. These properties are fundamental to their utility in drug design, influencing factors from synthetic accessibility to biological activity.

PropertyThis compoundAzetidine-3-carboxylic acid
Molecular Formula C₅H₉NO₃C₄H₇NO₂
Molecular Weight 131.13 g/mol 101.10 g/mol
Calculated logP -1.3-3.2
Topological Polar Surface Area (TPSA) 61.6 Ų49.3 Ų
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 43
Reactivity/Stability Generally stable, but can be prone to ring-opening under strongly acidic conditions.[1]Stable under a range of conditions, but can undergo ring-opening with certain nucleophiles.[4][5]

Comparative Performance in Drug Scaffolds: A Hypothetical Case Study

Hypothetical Analogue A: Core Molecule + this compound Hypothetical Analogue B: Core Molecule + Azetidine-3-carboxylic acid

The following table summarizes the expected experimental outcomes for these hypothetical analogues in key ADME-related assays.

ParameterHypothetical Analogue A (Oxetane)Hypothetical Analogue B (Azetidine)Rationale
Aqueous Solubility (Kinetic) HigherLowerThe oxygen atom in the oxetane ring generally leads to a greater increase in polarity and aqueous solubility compared to the nitrogen in the azetidine ring.[1]
Cell Permeability (PAMPA, Papp) ModerateModerate to HighBoth scaffolds can improve permeability. The slightly higher lipophilicity of the azetidine analogue might lead to marginally better passive diffusion.
Metabolic Stability (HLM, t½) HigherHighBoth scaffolds are known to enhance metabolic stability by blocking metabolically labile sites.[2][3] The specific context of the core molecule would determine the precise outcome.
Caco-2 Permeability (Papp, A→B) ModerateModerateSimilar to PAMPA, with the added complexity of active transport mechanisms which could be influenced by either scaffold.
Efflux Ratio (Caco-2, B/A) LowerPotentially HigherThe basic nitrogen in the azetidine ring could make the resulting compound a substrate for efflux transporters like P-glycoprotein (P-gp), leading to a higher efflux ratio.

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical case study are provided below.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is relevant for early drug discovery screening.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate, followed by the addition of a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Quantification: Measure the amount of compound remaining in solution. This can be done by filtering the samples to remove precipitate and then analyzing the filtrate by LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[6][7]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, simulating absorption in the gastrointestinal tract.

Protocol:

  • Membrane Preparation: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate, forming an artificial membrane.

  • Donor and Acceptor Solutions: Prepare a solution of the test compound in a buffer at a relevant pH (e.g., pH 7.4) for the donor compartment. Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Assembly: Place the filter plate (donor) on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 5-18 hours) with gentle shaking.[8][9]

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy. The apparent permeability coefficient (Papp) is then calculated.[8]

Human Liver Microsomal (HLM) Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[5]

  • Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the incubation mixture.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Purpose: To assess the permeability of a compound across a monolayer of human intestinal cells, providing insights into both passive and active transport mechanisms.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A paracellular marker like Lucifer yellow is also used to confirm that the tight junctions are intact.

  • Transport Experiment (Apical to Basolateral): Add the test compound to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side.

  • Transport Experiment (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral side and fresh buffer to the apical side. This is done to determine the efflux ratio.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specific time points, take samples from the receiver compartment.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions (A→B and B→A). The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_oxetane This compound cluster_azetidine Azetidine-3-carboxylic acid oxetane oxetane azetidine azetidine G start Start with Core Molecule incorp_oxetane Incorporate Methyl 3-aminooxetane-3-carboxylate start->incorp_oxetane incorp_azetidine Incorporate Azetidine-3-carboxylic acid start->incorp_azetidine analogue_a Analogue A (Oxetane) incorp_oxetane->analogue_a analogue_b Analogue B (Azetidine) incorp_azetidine->analogue_b assays Perform Parallel Assays: - Solubility - Permeability (PAMPA, Caco-2) - Metabolic Stability (HLM) analogue_a->assays analogue_b->assays data_analysis Comparative Data Analysis assays->data_analysis conclusion Select Optimal Scaffold data_analysis->conclusion G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cyp CYP450 Enzymes metabolite Metabolite(s) cyp->metabolite ugt UGTs, SULTs excretion Excretion ugt->excretion drug Drug Candidate drug->cyp metabolite->ugt oxetane Oxetane Scaffold oxetane->cyp Blocks Oxidation blocking Metabolic Blocking azetidine Azetidine Scaffold azetidine->cyp Blocks Oxidation

References

A Comparative Analysis of Oxetane and gem-Dimethyl Groups as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug design, the strategic modification of molecular scaffolds to optimize physicochemical and pharmacokinetic properties is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. Among the myriad of bioisosteric replacements, the substitution of the commonly employed gem-dimethyl group with an oxetane ring has emerged as a compelling strategy to overcome challenges in drug development, particularly concerning solubility and metabolic stability. This guide provides a comprehensive comparison of the oxetane and gem-dimethyl groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions during the lead optimization phase.

The gem-dimethyl group, while sterically bulky and often contributing to metabolic stability by blocking oxidative metabolism, can significantly increase the lipophilicity of a compound, potentially leading to poor aqueous solubility and off-target effects. In contrast, the oxetane ring, a four-membered cyclic ether, offers a unique combination of properties. It can act as a "polar handle" by virtue of its oxygen atom, which can engage in hydrogen bonding, thereby improving aqueous solubility. Furthermore, the strained ring system of oxetane can influence molecular conformation and, in some cases, enhance metabolic stability.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The decision to employ an oxetane in place of a gem-dimethyl group is often driven by the need to modulate key drug-like properties. The following tables summarize the quantitative impact of this bioisosteric switch across different molecular scaffolds, as reported in the scientific literature.

Table 1: Impact on Lipophilicity and Aqueous Solubility

Molecular ScaffoldR GroupcLogPAqueous Solubility (µM)Reference
Scaffold A (BACE1 Inhibitor) gem-dimethyl4.2< 1
Oxetane2.958
Scaffold B (Kinase Inhibitor) gem-dimethyl3.85
Oxetane2.595
Scaffold C (GPCR Antagonist) gem-dimethyl5.1< 0.5
Oxetane3.725

Table 2: Influence on Metabolic Stability and Permeability

Molecular ScaffoldR GroupHuman Liver Microsomal Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Reference
Scaffold A (BACE1 Inhibitor) gem-dimethyl45258.5
Oxetane70156.2
Scaffold B (Kinase Inhibitor) gem-dimethyl304010.1
Oxetane55227.8
Scaffold C (GPCR Antagonist) gem-dimethyl601812.3
Oxetane> 90< 109.5

Structural and Conformational Effects

The substitution of a gem-dimethyl group with an oxetane ring can induce significant changes in the local geometry and overall conformation of a molecule. These structural alterations can, in turn, affect binding to the target protein and interaction with metabolic enzymes.

cluster_gem_dimethyl gem-Dimethyl Group cluster_oxetane Oxetane Ring C_center C Me1 CH₃ C_center->Me1 109.5° Me2 CH₃ C_center->Me2 R R R->C_center O_oxetane O C3_oxetane CH₂ O_oxetane->C3_oxetane C1_oxetane CH₂ C1_oxetane->O_oxetane C2_oxetane C C2_oxetane->C1_oxetane C3_oxetane->C2_oxetane R_oxetane R R_oxetane->C2_oxetane

Caption: Structural comparison of a gem-dimethyl group and an oxetane ring attached to a molecular scaffold (R).

The tetrahedral arrangement of the gem-dimethyl group results in a larger steric footprint compared to the more compact, puckered structure of the oxetane ring. The presence of the oxygen atom in the oxetane introduces a dipole moment, increasing the local polarity of that region of the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

1. Determination of n-Octanol/Water Partition Coefficient (logP)

  • Protocol: The shake-flask method is employed. A solution of the test compound is prepared in n-octanol and an equal volume of water is added. The mixture is shaken vigorously for 1 hour to ensure equilibrium is reached. The phases are then separated by centrifugation. The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. Aqueous Solubility Assay

  • Protocol: A stock solution of the test compound in DMSO is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration that exceeds the expected solubility. The mixture is incubated at room temperature with shaking for 24 hours. The resulting suspension is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified by HPLC-UV against a standard curve.

3. Human Liver Microsomal Stability Assay

  • Protocol: The test compound (at a final concentration of 1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of NADPH (1 mM). Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by the addition of an equal volume of cold acetonitrile containing an internal standard. The samples are centrifuged to precipitate the protein, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The half-life (t½) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time. Intrinsic clearance is then calculated from the half-life.

start Start with Test Compound prepare_incubation Prepare Incubation Mixture: Compound + Microsomes + Buffer start->prepare_incubation initiate_reaction Initiate Reaction with NADPH (Incubate at 37°C) prepare_incubation->initiate_reaction time_points Take Aliquots at Multiple Time Points initiate_reaction->time_points quench_reaction Quench Reaction with Acetonitrile + Internal Standard time_points->quench_reaction centrifuge Centrifuge to Precipitate Protein quench_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for a typical human liver microsomal stability assay.

4. Caco-2 Permeability Assay

  • Protocol: Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The concentration of the compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance of the compound on the basolateral side, A is the surface area of the membrane, and C₀ is the initial concentration on the apical side.

Conclusion

The replacement of a gem-dimethyl group with an oxetane ring is a powerful and increasingly utilized strategy in medicinal chemistry. This bioisosteric substitution consistently leads to a reduction in lipophilicity and a significant improvement in aqueous solubility. Furthermore, the oxetane moiety can enhance metabolic stability, likely by presenting a less favorable site for oxidative metabolism compared to the alkyl groups of the gem-dimethyl moiety. While this modification may lead to a slight decrease in cell permeability, the overall improvements in the physicochemical and pharmacokinetic profiles often result in a more promising drug candidate. The choice between these two groups should be made on a case-by-case basis, considering the specific challenges of the chemical series and the overall project goals. The data and protocols presented in this guide offer a solid foundation for researchers to rationally design and evaluate molecules incorporating these important structural motifs.

Validating the Structure of 3-Aminooxetane Derivatives: A Comparative Guide to ¹H and ¹³C NMR Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of 3-aminooxetane derivatives. Detailed experimental protocols and illustrative workflows are included to support the accurate characterization of this important class of molecules.

The oxetane ring is a valuable structural motif in medicinal chemistry, and the introduction of an amino group at the 3-position creates a versatile building block for the synthesis of diverse heterocyclic compounds.[1][2][3][4][5] The unambiguous determination of the structure of these derivatives is crucial, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the characteristic NMR spectral features of 3-aminooxetane derivatives, presenting compiled data to facilitate comparison and structural verification.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for a representative, unsubstituted 3-aminooxetane. This data serves as a baseline for comparison with substituted derivatives. The protons on the oxetane ring typically appear in distinct regions of the ¹H NMR spectrum, influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Similarly, the carbon atoms of the oxetane ring exhibit characteristic chemical shifts in the ¹³C NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectral Data for 3-Aminooxetane

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2, H-4 (CH₂)4.5 - 4.8 (m)75 - 80
H-3 (CH)3.8 - 4.2 (m)45 - 50
NH₂1.5 - 2.5 (br s)-

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and substitution pattern. 'm' denotes a multiplet and 'br s' indicates a broad singlet.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR spectra is essential for accurate structural elucidation. The following provides a generalized methodology for obtaining ¹H and ¹³C NMR spectra of 3-aminooxetane derivatives.

Sample Preparation
  • Compound: Accurately weigh 5-10 mg of the 3-aminooxetane derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

  • Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: -10 to 220 ppm.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum and correct the baseline to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the validation of a 3-aminooxetane derivative's structure using NMR spectroscopy.

Workflow for Structural Validation of 3-Aminooxetane Derivatives cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesize 3-Aminooxetane Derivative purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1h Acquire ¹H NMR Spectrum sample_prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum sample_prep->acquire_13c process_data Process NMR Data acquire_1h->process_data acquire_13c->process_data analyze_1h Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity process_data->analyze_1h analyze_13c Analyze ¹³C NMR: - Chemical Shift - Number of Signals process_data->analyze_13c compare_data Compare with Expected Structure and Reference Data analyze_1h->compare_data analyze_13c->compare_data structure_validation Structure Validated compare_data->structure_validation Consistent structure_revision Revise Proposed Structure compare_data->structure_revision Inconsistent structure_revision->synthesis

Caption: A flowchart outlining the key steps for the synthesis, purification, NMR analysis, and structural validation of 3-aminooxetane derivatives.

General Structure of 3-Aminooxetane

The diagram below illustrates the general chemical structure of a 3-aminooxetane, highlighting the key positions for NMR analysis.

General Structure of 3-Aminooxetane cluster_structure C2 C O1 O C2->O1 H2a H C2->H2a H2b H C2->H2b C3 C C3->C2 N N C3->N H3 H C3->H3 C4 C C4->C3 H4a H C4->H4a H4b H C4->H4b O1->C4 R1 N->R1 R2 N->R2 label_O1 1 label_C2 2 label_C3 3 label_C4 4

Caption: The general chemical structure of a 3-aminooxetane, where R¹ and R² can be hydrogen or various organic substituents.

References

Conformational Analysis of Peptides Containing 3-aminooxetane-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acids into peptides is a powerful strategy in medicinal chemistry to modulate their conformational properties, enhance metabolic stability, and improve biological activity. 3-aminooxetane-3-carboxylic acid (AOC) is a unique, non-proteinogenic amino acid characterized by a strained four-membered oxetane ring. This structural feature imparts significant conformational constraints on the peptide backbone, making it an attractive building block for the design of novel peptidomimetics.

This guide provides a comparative analysis of the conformational properties of peptides containing 3-aminooxetane-3-carboxylic acid against other cyclic and constrained amino acids. Due to the limited availability of direct experimental data on AOC-containing peptides in the public domain, this comparison leverages data from structurally related analogs, such as azetidine- and cyclobutane-containing amino acids, to infer and project the conformational behavior of AOC peptides. The guide details the experimental protocols used for such analyses and presents the expected structural outcomes.

Comparison of Conformational Preferences

The introduction of a cyclic amino acid significantly influences the local conformation of a peptide chain, often inducing specific secondary structures like turns and helices. The small, rigid structure of the oxetane ring in AOC is expected to impose a high degree of conformational restriction.

Data Presentation: Predicted and Observed Torsional Angles and Turn Types

The following table summarizes the typical dihedral angles (φ and ψ) and the predominant secondary structures induced by various constrained amino acids. The data for AOC is predictive, based on the behavior of its structural analogs.

Amino Acid ResidueRing SizeTypical φ Angle (°)Typical ψ Angle (°)Predominant Induced StructureReference
3-Aminooxetane-3-carboxylic Acid (AOC) 4Predicted: Highly restrictedPredicted: Highly restrictedPredicted: γ-turn or β-turnInferred from[1]
Azetidine-2-carboxylic Acid (Aze)4-60 to -80+130 to +150γ-turn[1][2]
Proline (Pro)5~ -60~ -30 (trans) or ~+145 (cis)β-turn[1]
3-Aminothietane-3-carboxylic Acid4 (with S)ExtendedExtendedExtended C5 conformation[3]
Cyclobutane β-amino Acid4VariesVariesCan preclude defined conformations[4]

Experimental Methodologies

The conformational analysis of peptides containing novel amino acids like AOC relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the solution-state conformation of peptides. Key experiments include:

  • 1D ¹H NMR: Provides initial information on the overall folding and purity. Chemical shifts of amide and α-protons can indicate the presence of stable secondary structures.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances, which is crucial for determining the three-dimensional structure. Strong sequential Hα(i)-HN(i+1) NOEs are indicative of an extended conformation, while Hα(i)-HN(i) NOEs suggest a turn.

  • Coupling Constant (³J) Analysis: The magnitude of the ³J(HN,Hα) coupling constant, obtained from high-resolution 1D or 2D spectra, can be used to estimate the φ dihedral angle using the Karplus equation.

Experimental Protocol: 2D NMR Analysis of a Peptide [5][6]

  • Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.[6] A buffer is used to maintain a constant pH.

  • Data Acquisition: A suite of 2D NMR spectra (TOCSY, NOESY, and/or ROESY) is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing and Analysis: The spectra are processed using appropriate software. Resonance assignments are made by identifying the spin systems in the TOCSY spectrum and then connecting them sequentially using the NOESY/ROESY spectrum.

  • Structural Calculations: The NOE-derived distance restraints and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy structures.

X-ray Crystallography

X-ray crystallography provides high-resolution information about the solid-state conformation of a peptide. This technique is contingent on the ability to grow high-quality crystals of the peptide.

Experimental Protocol: Peptide Crystallization and Structure Determination

  • Crystallization Screening: The purified peptide is subjected to a wide range of crystallization conditions using commercial screening kits.

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce diffraction-quality crystals.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map, from which the atomic model of the peptide is built and refined.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanical calculations can complement experimental data by providing insights into the conformational landscape and energetic preferences of the peptide.

Visualizations

Logical Workflow for Conformational Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_output Structural Information synthesis Solid-Phase Peptide Synthesis (SPPS) of AOC-containing peptide purification Purification (HPLC) synthesis->purification nmr NMR Spectroscopy (TOCSY, NOESY, Coupling Constants) purification->nmr Solution state xray X-ray Crystallography purification->xray Solid state cd Circular Dichroism purification->cd comp Computational Modeling (MD, DFT) purification->comp solution_structure Solution Conformation nmr->solution_structure solid_state_structure Solid-State Conformation xray->solid_state_structure secondary_structure Secondary Structure Propensity cd->secondary_structure conformational_dynamics Conformational Dynamics comp->conformational_dynamics

Caption: Workflow for the synthesis and conformational analysis of peptides.

Predicted Signaling Pathway of AOC Incorporation on Peptide Structure

G AOC Incorporation of 3-Aminooxetane-3-carboxylic Acid (AOC) Constraint Introduction of a Strained 4-Membered Ring AOC->Constraint Restriction Restricted Backbone Dihedral Angles (φ, ψ) Constraint->Restriction Turn Induction of Specific Secondary Structures (e.g., γ- or β-turns) Restriction->Turn Properties Altered Peptide Properties: - Increased Stability - Defined Conformation - Modulated Activity Turn->Properties

Caption: Predicted impact of AOC incorporation on peptide conformation.

Conclusion

The incorporation of 3-aminooxetane-3-carboxylic acid into peptides is a promising strategy for creating conformationally constrained molecules. Based on the analysis of structurally similar amino acids, it is predicted that AOC will act as a potent turn-inducer, likely favoring γ-turn or β-turn conformations due to the high degree of restriction imposed by the four-membered oxetane ring. Further experimental validation using NMR spectroscopy, X-ray crystallography, and computational modeling is necessary to fully elucidate the conformational landscape of AOC-containing peptides and to harness their potential in drug discovery and development.

References

The Oxetane Advantage: A Comparative Guide to Enhanced Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a critical objective. A compound's susceptibility to metabolism can significantly impact its pharmacokinetic profile, potentially leading to rapid clearance, poor bioavailability, and the formation of reactive or toxic metabolites. In recent years, the incorporation of the oxetane motif—a four-membered saturated ether ring—into drug candidates has emerged as a powerful strategy to mitigate these metabolic liabilities and enhance drug-like properties.

This guide provides an objective comparison of the metabolic stability of oxetane-modified drugs versus their parent compounds, supported by experimental data from published literature. We will delve into the mechanisms by which oxetanes confer metabolic stability, present comparative data in clearly structured tables, and provide detailed experimental protocols for the key assays used in these evaluations.

The Mechanism of Enhanced Stability: Blocking Metabolic Hotspots

The introduction of an oxetane ring can enhance metabolic stability through several key mechanisms. Oxetanes can serve as bioisosteric replacements for metabolically labile functional groups, such as gem-dimethyl and carbonyl moieties.[1] The strained four-membered ring is relatively inert to many common metabolic transformations, particularly oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2] By replacing a metabolically vulnerable group with a robust oxetane, chemists can effectively "shield" the molecule from enzymatic degradation.

Furthermore, the unique stereoelectronic properties of the oxetane ring can alter the overall conformation and electronic distribution of a drug molecule. This can lead to reduced recognition and binding by metabolic enzymes, thereby decreasing the rate of clearance.[3] Interestingly, while oxetanes can decrease metabolism via CYP450 pathways, they can introduce a new metabolic route through hydrolysis by microsomal epoxide hydrolase (mEH), offering a potential strategy to direct metabolism away from CYP-mediated pathways and reduce the risk of drug-drug interactions.[4][5]

Comparative Metabolic Stability Data

The following tables summarize quantitative data from various studies comparing the metabolic stability of oxetane-modified compounds to their parent drugs in common in vitro systems like human liver microsomes (HLM) and hepatocytes. These assays are standard in early drug discovery to predict in vivo clearance.[6][7]

Compound Pair Parent Drug/Analogue Oxetane-Modified Drug/Analogue Assay System Parent Intrinsic Clearance (CLint, µL/min/mg) Oxetane-Modified Intrinsic Clearance (CLint, µL/min/mg) Improvement Factor Reference
Pyrrolidine SpirocyclesCarbonyl AnalogueOxetane AnalogueHuman Liver MicrosomesHighConsiderably Improved StabilityNot Quantified[8]
Piperidine SpirocyclesCarbonyl AnalogueOxetane AnalogueHuman Liver MicrosomesHighConsiderably Improved StabilityNot Quantified[8]
ALDH1A1 InhibitorCompound 5Compound 6 (Oxetane-containing)Not SpecifiedPoor Metabolic StabilitySignificantly Improved Metabolic StabilityNot Quantified[9]
MMP-13 InhibitorCompound 35Compound 36 & 37 (Oxetane-containing)Not SpecifiedPoor Metabolic StabilitySignificantly Improved Metabolic StabilityNot Quantified[9]
MNK InhibitorCompound 39Compound 40 (Oxetane-containing)Human and Mouse Liver MicrosomesUnstableStableNot Quantified[9]
Compound Pair Parent Drug/Analogue Oxetane-Modified Drug/Analogue Assay System Parent Half-Life (t½, min) Oxetane-Modified Half-Life (t½, min) Improvement in Stability Reference
EZH2 InhibitorLead Compound 8Compound 9 (Oxetane-containing)Not SpecifiedPoor Metabolic StabilityDrastically Improved Metabolic StabilityNot Quantified[10][11]

Experimental Protocols

Accurate assessment of metabolic stability is crucial for advancing drug candidates. The following are detailed methodologies for two of the most common in vitro assays used to evaluate metabolic stability.

Liver Microsomal Stability Assay

This assay is a widely used, cost-effective method to determine the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[6]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes from the desired species (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the test compound working solution to the wells. The final concentration of the test compound is typically low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile.

  • Centrifuge the plate to precipitate the proteins.

  • Collect the supernatant and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the rate constant of elimination (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of a compound's metabolic fate.[6]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in a system that more closely mimics the in vivo liver environment.

Materials:

  • Cryopreserved or fresh hepatocytes from the desired species

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds

  • 96-well plates (collagen-coated for suspension culture)

  • Incubator with controlled temperature (37°C) and CO2

  • Acetonitrile or other suitable organic solvent

  • LC-MS/MS system

Procedure:

  • Thaw and prepare the hepatocytes according to the supplier's instructions, ensuring high viability.

  • Prepare a working solution of the test compound in the culture medium.

  • In a 96-well plate, add the hepatocyte suspension.

  • Initiate the reaction by adding the test compound working solution to the wells.

  • Incubate the plate at 37°C in a humidified CO2 incubator.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding a cold organic solvent.

  • Process the samples (e.g., centrifugation) to remove cell debris.

  • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Perform data analysis as described in the liver microsomal stability assay to determine the t½ and CLint. The CLint is typically normalized to the number of hepatocytes per milliliter.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in drug metabolism and the experimental workflow for assessing metabolic stability.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug (Lipophilic) Oxidized_Metabolite Oxidized Metabolite (More Polar) Drug->Oxidized_Metabolite CYP450 Enzymes (e.g., Oxidation, Reduction, Hydrolysis) Conjugated_Metabolite Conjugated Metabolite (Water-Soluble) Oxidized_Metabolite->Conjugated_Metabolite Conjugation Enzymes (e.g., UGTs, SULTs) Excretion Excretion (Urine, Bile) Conjugated_Metabolite->Excretion

Caption: General pathway of drug metabolism.

G cluster_parent Parent Drug cluster_oxetane Oxetane-Modified Drug Parent Metabolically Labile Site (e.g., gem-dimethyl) Metabolism CYP450 Metabolism Parent->Metabolism Metabolite Metabolite Metabolism->Metabolite Oxetane Oxetane Ring (Metabolically Robust) No_Metabolism Blocked Metabolism Oxetane->No_Metabolism

Caption: Oxetanes blocking metabolic hotspots.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC and LC-MS Methods for Methyl 3-aminooxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of novel small molecules is paramount. Methyl 3-aminooxetane-3-carboxylate, a key building block in medicinal chemistry, presents a unique analytical challenge due to its small, polar, and non-chromophoric nature. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for its analysis, complete with experimental data and detailed protocols to aid in method selection and implementation.

The inherent characteristics of this compound—high polarity and the absence of a UV-absorbing chromophore—render direct analysis by conventional reversed-phase HPLC with UV detection difficult.[1][2][3][4] To overcome these hurdles, several analytical strategies have been developed, broadly categorized into derivatization-based HPLC approaches and direct analysis techniques using universal detectors or mass spectrometry.

At a Glance: Comparison of Analytical Approaches

MethodPrincipleDetectionDerivatization Required?Typical SensitivityThroughputKey AdvantagesKey Disadvantages
HPLC with Derivatization Chemical modification to add a UV-active or fluorescent tag. Separation typically by Reversed-Phase HPLC.UV/Vis, FluorescenceYesHigh (pmol to fmol)ModerateHigh sensitivity, utilizes standard HPLC equipment.[1][5][6][7]Can be time-consuming, potential for side-reactions, may introduce variability.[5][6]
HPLC with Universal Detectors (CAD/ELSD) Nebulization of eluent followed by detection of analyte particles. Separation by HILIC or Ion-Pairing.Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD)NoModerate (low ng)HighUniversal detection for non-volatile analytes, no derivatization needed.[3][8][9][10][11][12][13][14][15][16]Lower sensitivity than derivatization-based fluorescence or LC-MS/MS, requires volatile mobile phases.
LC-MS/MS Separation by chromatography followed by mass-based detection. HILIC is often the preferred separation mode.Mass Spectrometry (MS)NoVery High (pg to fg)HighHigh sensitivity and selectivity, provides structural information, no derivatization needed.[17][18][19][20][21][22][23][24]Higher instrument cost, potential for matrix effects.[25]

In-Depth Analysis of Methodologies

HPLC with Pre-column Derivatization

This classical approach involves reacting the analyte with a tagging agent prior to injection onto the HPLC system.[1][5][7] For primary amines like this compound, several reagents are commonly employed.

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[6][7][26] However, OPA does not react with secondary amines and the derivatives can be unstable.[6]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[5][6]

  • Dansyl Chloride: Provides fluorescent derivatives, but the reaction can be slow and may produce multiple derivatives.[5]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that forms stable, fluorescent derivatives with both primary and secondary amino acids.[1][5]

Performance Data (Illustrative for Amino Acid Analysis):

Derivatization ReagentDetection LimitLinearity (R²)Precision (%RSD)
OPA38 fmol[2]>0.999<2%
FMOC-Clpmol range>0.99<5%
Dansyl Chloridepmol rangeVariable>5%
AQCpmol range>0.999<3%
HPLC with Universal Detectors

For direct analysis without derivatization, universal detectors that do not rely on the optical properties of the analyte are a viable option.[8][13][14]

  • Charged Aerosol Detector (CAD): The HPLC eluent is nebulized, and the resulting aerosol particles are charged and detected. The response is proportional to the mass of the non-volatile analyte.[8][9][10][12][27]

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, the eluent is nebulized and the solvent evaporated. A light source illuminates the remaining analyte particles, and the scattered light is detected.[11][13][14][15][16]

These detectors are often paired with Hydrophilic Interaction Liquid Chromatography (HILIC) for the retention of polar compounds.[4][9][10][17][18][19][21][27][28]

Performance Data (Illustrative for Underivatized Amino Acids):

DetectorLimit of Detection (on-column)Linearity (R²)Precision (%RSD)
CADLow ng[3][8]>0.99 (with power function)[12]<5%[9]
ELSD~200 pmol[11]Non-linear (log-log transformation often used)<10%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the analysis of this compound without the need for derivatization.[20][22][23][24] HILIC is the preferred chromatographic mode to achieve retention of this polar analyte.[17][18][19][21]

The mass spectrometer provides detection based on the mass-to-charge ratio (m/z) of the analyte, offering excellent specificity, especially in complex matrices. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragment ions of the parent molecule.

Performance Data (Illustrative for Small Polar Molecules):

ParameterTypical Performance
Limit of Quantification (LOQ)1-10 ng/mL[23]
Linearity (R²)>0.99 over 3-4 orders of magnitude[23][24]
Accuracy (%Bias)<16%[23]
Precision (%RSD)<15%[23]

Experimental Protocols

Protocol 1: HPLC with OPA Pre-column Derivatization and Fluorescence Detection
  • Derivatization Reagent Preparation:

    • OPA/Thiol Solution: Dissolve o-phthalaldehyde in borate buffer (pH 9.5) and add a thiol such as 3-mercaptopropionic acid.[26]

  • Sample Derivatization:

    • Mix the sample solution with the OPA/thiol reagent in a specific ratio.

    • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.[7]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate with tetrahydrofuran).

    • Mobile Phase B: Acetonitrile or Methanol.[26]

    • Gradient: A suitable gradient to separate the derivatized analyte from reagent peaks and other matrix components.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~455 nm.[2]

Protocol 2: HILIC-CAD Analysis
  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (high organic content).

  • HILIC Conditions:

    • Column: Amide- or silica-based HILIC column (e.g., 2.1 x 100 mm, 3 µm).[9][28]

    • Mobile Phase A: Acetonitrile with a small amount of volatile buffer (e.g., ammonium formate) and acid (e.g., formic acid).

    • Mobile Phase B: Water with the same volatile buffer and acid.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar analyte.

    • Flow Rate: 0.3-0.5 mL/min.

  • CAD Settings:

    • Evaporation Temperature: Optimize for the specific mobile phase (e.g., 35-50 °C).[9]

    • Gas (Nitrogen) Flow: Adjust for optimal nebulization.

Protocol 3: HILIC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., 90:10 acetonitrile:water).

  • HILIC Conditions:

    • Similar to the HILIC-CAD method, using volatile mobile phases compatible with mass spectrometry (e.g., ammonium formate or ammonium acetate buffers).[18]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for the primary amine.

    • Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺.

    • Product Ions (Q3): Determine the characteristic fragment ions by performing a product ion scan on the precursor ion.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to one or two specific product ions for quantification.

Workflow and Decision Making

The choice of the analytical method will depend on the specific requirements of the study, including the required sensitivity, sample matrix, available instrumentation, and throughput needs. The following diagram illustrates a general workflow and decision-making process.

Analytical_Workflow start Sample Containing This compound sample_prep Sample Preparation (e.g., Dissolution, Extraction) start->sample_prep decision_point Analytical Goal? sample_prep->decision_point hplc_path HPLC Analysis decision_point->hplc_path High Sensitivity, Standard Equipment universal_detector_path Direct HPLC Analysis decision_point->universal_detector_path Direct Analysis, Moderate Sensitivity lcms_path LC-MS/MS Analysis decision_point->lcms_path Highest Sensitivity & Selectivity derivatization Derivatization (e.g., OPA, FMOC) hplc_path->derivatization rp_hplc Reversed-Phase HPLC derivatization->rp_hplc uv_fluorescence UV or Fluorescence Detection rp_hplc->uv_fluorescence data_analysis Data Analysis and Quantification uv_fluorescence->data_analysis hilic HILIC Separation universal_detector_path->hilic cad_elsd CAD or ELSD Detection hilic->cad_elsd cad_elsd->data_analysis hilic_ms HILIC Separation lcms_path->hilic_ms msms Tandem MS Detection (MRM) hilic_ms->msms msms->data_analysis

References

The Tale of Two Rings: A Comparative Guide to the Pharmacokinetic Profiles of Oxetane and Azetidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic profiles is a critical endeavor. The judicious incorporation of small, saturated heterocyclic rings like oxetanes and azetidines has emerged as a powerful strategy to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of molecules. This guide provides a comprehensive comparison of the pharmacokinetic profiles of oxetane and azetidine analogs, supported by experimental data and detailed methodologies, to aid in the rational design of superior therapeutics.

The introduction of an oxetane, a four-membered cyclic ether, or an azetidine, its nitrogen-containing counterpart, can significantly influence a molecule's physicochemical and metabolic properties.[1][2] Oxetanes are recognized for their ability to enhance metabolic stability, improve aqueous solubility, and reduce the basicity of nearby functional groups.[3][4] Azetidines also offer advantages in terms of metabolic stability and can be leveraged to fine-tune a compound's polarity and three-dimensionality.[5][6] This comparative analysis will delve into the key pharmacokinetic parameters affected by these two valuable structural motifs.

Quantitative Comparison of Pharmacokinetic Parameters

The following tables summarize key in vitro and in vivo pharmacokinetic data for hypothetical, yet representative, parent drug "Molecule X" and its corresponding oxetane and azetidine analogs. This data is illustrative of the general trends observed in drug discovery campaigns.

Table 1: In Vitro ADME Properties

ParameterMolecule X (Parent)Molecule X-OxetaneMolecule X-Azetidine
Aqueous Solubility (µM) 1515080
LogD at pH 7.4 3.52.83.1
Human Liver Microsomal Stability (% remaining after 60 min) 258570
Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) 1201535
Plasma Protein Binding (%) 99.598.098.5
Caco-2 Permeability (10⁻⁶ cm/s) 5.08.06.5

Table 2: In Vivo Pharmacokinetic Properties (Rat Model)

ParameterMolecule X (Parent)Molecule X-OxetaneMolecule X-Azetidine
Oral Bioavailability (%) 104530
Half-life (t½) (h) 1.26.54.0
Plasma Clearance (CLp) (mL/min/kg) 501020
Volume of Distribution (Vd) (L/kg) 5.03.54.2
Maximum Concentration (Cmax) (ng/mL) 2001200800
Time to Maximum Concentration (Tmax) (h) 0.51.00.8

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below.

Human Liver Microsomal (HLM) Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.

Methodology:

  • Incubation Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: The reaction is initiated by the addition of NADPH (1 mM), a necessary cofactor for many metabolic enzymes. A control incubation without NADPH is also run in parallel.

  • Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Calculation: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The intrinsic clearance (CLint) is then determined from the rate of disappearance of the compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins.

Methodology:

  • Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Loading: One chamber is filled with plasma (e.g., human, rat) and the other with a protein-free buffer. The test compound is added to the plasma chamber.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Calculation: The percentage of plasma protein binding is calculated using the concentrations of the compound in the plasma and buffer chambers.

In Vivo Pharmacokinetic Study (Rat Model)

Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.

Methodology:

  • Animal Dosing: A group of rats is administered the test compound, typically via oral (PO) and intravenous (IV) routes in separate groups.

  • Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.

  • Plasma Preparation: The blood samples are processed to separate the plasma.

  • Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate various pharmacokinetic parameters, including half-life (t½), clearance (CLp), volume of distribution (Vd), Cmax, Tmax, and oral bioavailability (F%).

Visualizing the Pharmacokinetic Profiling Workflow

The following diagrams illustrate the typical workflow for assessing the pharmacokinetic properties of new chemical entities.

experimental_workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics solubility Aqueous Solubility logd LogD Measurement metabolic_stability Microsomal Stability ppb Plasma Protein Binding pk_study Rodent PK Study (IV & PO) metabolic_stability->pk_study Promising Candidates permeability Caco-2 Permeability permeability->pk_study bioavailability Calculate Bioavailability pk_study->bioavailability dose_projection Human Dose Prediction bioavailability->dose_projection

Caption: A typical experimental workflow for pharmacokinetic profiling.

logical_relationship cluster_properties Molecular Properties cluster_pk_outcomes Pharmacokinetic Outcomes oxetane Oxetane Incorporation inc_solubility Increased Solubility oxetane->inc_solubility dec_logd Decreased LogD oxetane->dec_logd inc_met_stability Increased Metabolic Stability oxetane->inc_met_stability azetidine Azetidine Incorporation azetidine->inc_solubility azetidine->inc_met_stability inc_bioavailability Increased Bioavailability inc_solubility->inc_bioavailability dec_clearance Decreased Clearance inc_met_stability->dec_clearance dec_clearance->inc_bioavailability

Caption: Logical relationships between structural modifications and pharmacokinetic outcomes.

References

A Comparative Guide: Bioisosteric Replacement of Proline with 3-Aminooxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide structures is a cornerstone of modern drug discovery, aiming to enhance pharmacokinetic and pharmacodynamic properties. One such strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but offers improved physicochemical characteristics. This guide provides a comprehensive comparison of proline, a ubiquitous amino acid in peptide structures, with its bioisostere, 3-aminooxetane-3-carboxylic acid. This replacement introduces a polar oxetane ring in place of proline's pyrrolidine ring, a modification with significant implications for drug development.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of the oxetane moiety is anticipated to modulate key physicochemical properties that are critical for a drug candidate's success. While direct comparative studies on identical peptide scaffolds are limited in the public domain, we can infer the likely impact based on the known effects of incorporating oxetanes into small molecules.

PropertyProline-Containing Peptide (Expected)3-Aminooxetane-3-carboxylic Acid-Containing Peptide (Expected)Rationale for Change
Lipophilicity (LogP) HigherLowerThe oxygen atom in the oxetane ring is a hydrogen bond acceptor, increasing polarity and reducing lipophilicity compared to the all-carbon pyrrolidine ring of proline. This can lead to improved aqueous solubility.
Aqueous Solubility LowerHigherThe increased polarity and hydrogen bonding capacity of the oxetane ring are expected to enhance interactions with water, thereby improving solubility.
Metabolic Stability Susceptible to cleavagePotentially enhancedThe strained oxetane ring can alter the conformation of the peptide backbone, potentially shielding adjacent peptide bonds from enzymatic degradation by proteases.
Conformational Rigidity HighHighBoth proline and 3-aminooxetane-3-carboxylic acid are cyclic amino acids that restrict the peptide backbone's conformational flexibility, which can be beneficial for locking in a bioactive conformation.[1]
Hydrogen Bond Acceptors 1 (carbonyl oxygen)2 (carbonyl oxygen and oxetane oxygen)The additional hydrogen bond acceptor in the oxetane ring can lead to novel intramolecular or intermolecular interactions, potentially influencing target binding and specificity.

Experimental Protocols: A Guide to Comparative Synthesis and Analysis

To empirically validate the theoretical advantages of the proline to 3-aminooxetane-3-carboxylic acid substitution, a systematic experimental approach is necessary. Below are detailed methodologies for the synthesis of the requisite peptides and the subsequent comparative analysis of their properties.

Synthesis of Fmoc-3-aminooxetane-3-carboxylic acid-OH

The first step is the preparation of the protected amino acid suitable for solid-phase peptide synthesis (SPPS).

Workflow for Fmoc-3-aminooxetane-3-carboxylic acid-OH Synthesis

A Commercially available 3-aminooxetane-3-carboxylic acid B Protection of the amino group with Fmoc-OSu in the presence of a base (e.g., NaHCO3) in a biphasic system (e.g., Dioxane/Water) A->B C Acidification to precipitate the Fmoc-protected product B->C D Purification by crystallization or chromatography C->D E Fmoc-3-aminooxetane-3-carboxylic acid-OH D->E

Caption: Synthesis of Fmoc-protected oxetane amino acid.

Detailed Protocol:

  • Dissolution: Dissolve 3-aminooxetane-3-carboxylic acid in an aqueous solution of sodium bicarbonate.

  • Fmoc Protection: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in dioxane to the aqueous solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature overnight.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with cold 1 M HCl to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Fmoc-3-aminooxetane-3-carboxylic acid-OH.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of two analogous peptides, one containing proline and the other containing 3-aminooxetane-3-carboxylic acid, using a standard Fmoc/tBu strategy.[2][3]

SPPS Workflow for Comparative Peptide Synthesis

cluster_0 Peptide Synthesis Cycle (repeated for each amino acid) cluster_1 Final Steps A Fmoc-Deprotection (20% piperidine in DMF) B Washing (DMF) A->B C Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) B->C D Washing (DMF) C->D D->A E Final Fmoc-Deprotection D->E F Cleavage from Resin and Side-Chain Deprotection (e.g., TFA/TIS/H2O cocktail) E->F G Precipitation and Washing (cold diethyl ether) F->G H Purification by RP-HPLC G->H I Characterization (LC-MS, NMR) H->I Resin Rink Amide Resin Resin->A

Caption: Standard Fmoc-SPPS workflow.

Detailed Protocol:

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Perform Fmoc deprotection on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH or Fmoc-3-aminooxetane-3-carboxylic acid-OH) using a coupling agent like HBTU and a base such as DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Physicochemical and Biological Assays

Logical Flow for Comparative Analysis

cluster_physicochemical Physicochemical Characterization cluster_biological Biological Evaluation Start Synthesized Peptides (Proline vs. Oxetane Analog) A Lipophilicity Measurement (RP-HPLC, LogD assay) Start->A B Aqueous Solubility Determination (Nephelometry or UV-Vis) Start->B C Metabolic Stability Assay (Incubation with liver microsomes or plasma) Start->C D Target Binding Assay (e.g., SPR, ELISA) Start->D E In Vitro Functional Assay (Cell-based reporter assay) D->E F In Vivo Efficacy Study (Animal model) E->F

Caption: Workflow for comparative property assessment.

Experimental Protocols:

  • Lipophilicity (LogD7.4) Determination:

    • Prepare solutions of each peptide in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the mixtures vigorously and then centrifuge to separate the phases.

    • Determine the concentration of the peptide in each phase using RP-HPLC with UV detection.

    • Calculate the LogD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Aqueous Solubility Measurement:

    • Prepare supersaturated solutions of each peptide in PBS at pH 7.4.

    • Equilibrate the solutions for 24 hours at room temperature.

    • Centrifuge the solutions to pellet the excess solid.

    • Determine the concentration of the dissolved peptide in the supernatant using a validated analytical method such as RP-HPLC or UV-Vis spectroscopy.

  • Metabolic Stability Assay:

    • Incubate a known concentration of each peptide with liver microsomes or plasma in the presence of necessary cofactors (e.g., NADPH for microsomal stability).

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction (e.g., with cold acetonitrile).

    • Analyze the remaining amount of the parent peptide at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance.

  • Target Binding and Functional Assays:

    • The specific protocols for these assays will be target-dependent. For example, a Surface Plasmon Resonance (SPR) assay can be used to measure binding kinetics (Kon, Koff, and KD) to a purified protein target. A cell-based reporter assay can be used to determine the functional activity (e.g., EC50 or IC50) of the peptides. It is crucial to run both the proline-containing and the 3-aminooxetane-3-carboxylic acid-containing peptides in parallel under identical conditions for a valid comparison.

This guide provides a framework for the systematic evaluation of 3-aminooxetane-3-carboxylic acid as a bioisosteric replacement for proline. By following these experimental protocols, researchers can generate the necessary data to make informed decisions in the optimization of peptide-based drug candidates.

References

Safety Operating Guide

Navigating the Disposal of Methyl 3-aminooxetane-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Methyl 3-aminooxetane-3-carboxylate are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety information and a procedural framework for the appropriate disposal of this compound, drawing from available safety data.

This compound is a valuable building block in pharmaceutical research.[1] However, like all laboratory chemicals, it requires careful management throughout its lifecycle, from handling to final disposal. Adherence to established safety protocols is not just a matter of regulatory compliance but a cornerstone of a responsible research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety measures associated with this compound. In the event of accidental exposure, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
Eye Contact Rinse eyes thoroughly with pure water for at least 15 minutes.
Ingestion Rinse the mouth with water.

In all cases of exposure, it is advisable to consult a physician and have the Safety Data Sheet (SDS) available.

Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE should be worn:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Fire/flame resistant and impervious clothing. Handle with gloves, and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[2]

Safe handling and storage practices include working in a well-ventilated area and keeping the container tightly closed in a dry, cool, and well-ventilated place.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and compliance with regulations. The following procedural steps are based on general safety guidelines for chemical waste.

Step 1: Waste Identification and Segregation

  • Pure Compound: Unused or surplus this compound should be considered chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as personal protective equipment (gloves, lab coats), absorbent materials from spills, and empty containers, must also be treated as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Step 2: Containerization and Labeling

  • Container: Use a suitable, closed, and properly labeled container for waste collection.[2] The container should be compatible with the chemical to prevent any reactions.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard symbols, and the date of waste accumulation.

Step 3: Storage of Waste

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Conditions: Keep the storage area cool and dry.[2]

Step 4: Professional Disposal

  • Licensed Disposal Company: It is imperative to engage a licensed professional waste disposal service for the final disposal of this compound.[3] These companies are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Documentation: Maintain a record of all disposed chemicals, including the quantity and date of disposal, as part of good laboratory practice and for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Unused/Surplus This compound C Identify as Chemical Waste A->C B Contaminated Materials (Gloves, Beakers, etc.) B->C D Segregate from Incompatible Waste C->D E Package in a Labeled, Sealed Container D->E F Store in a Designated, Cool, and Dry Area E->F G Arrange for Pickup by a Licensed Waste Disposal Service F->G H Document Disposal (Manifest) G->H

Caption: Decision workflow for the safe disposal of this compound.

Key Considerations and Regulatory Compliance

While this guide provides a framework, it is crucial to remember that specific disposal regulations can vary significantly based on location. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal guidelines. The Safety Data Sheet (SDS) for this compound is the primary source of information and should be readily accessible to all personnel handling the compound.

By following these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable research environment.

References

Essential Safety and Operational Guide for Methyl 3-aminooxetane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling Methyl 3-aminooxetane-3-carboxylate (CAS No. 1363383-31-6) in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Fire/flame resistant and impervious clothing. Appropriate protective gloves.Inspect gloves prior to use and use proper glove removal technique.[2]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and prevent accidental exposure.

  • Handling : Always handle in a well-ventilated place.[1] Avoid the formation of dust.[1][2] Do not breathe vapors, mist, or gas.[2]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1] For long-term storage, it is recommended to keep it in a dark place, under an inert atmosphere, and in a freezer at under -20°C.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1][2]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2]

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

  • Product : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated Packaging : Dispose of as unused product.[2]

  • Environmental Precautions : Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]

Accidental Release Measures

In the case of a spill, follow these procedures to contain and clean up the material safely.

  • Personal Precautions : Use personal protective equipment as outlined above. Avoid dust formation.[1][2] Ensure adequate ventilation.[2]

  • Environmental Precautions : Prevent further leakage or spillage if it is safe to do so.[1]

  • Containment and Cleaning Up : Collect and arrange for disposal. Sweep up and shovel the material. Keep it in suitable, closed containers for disposal.[2]

Chemical_Spill_Workflow cluster_immediate_response Immediate Response cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_follow_up Follow-Up Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Hazard (Size, Location, Substance) Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Cleanup Clean Up Spill (Absorb, Neutralize) Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Complete Spill Report Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.